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Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of 7-Acetylintermedine N-Oxide Hepatotoxicity: A Comprehensive Technical Guide

Executive Summary Pyrrolizidine alkaloids (PAs) and their N-oxides represent a ubiquitous class of phytotoxins responsible for severe drug-induced liver injury (DILI), most notably Hepatic Sinusoidal Obstruction Syndrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolizidine alkaloids (PAs) and their N-oxides represent a ubiquitous class of phytotoxins responsible for severe drug-induced liver injury (DILI), most notably Hepatic Sinusoidal Obstruction Syndrome (HSOS)[1]. While the toxicity of free base PAs has been extensively documented, the hepatotoxic mechanisms of PA N-oxides—such as 7-acetylintermedine N-oxide —are often misunderstood due to their unique toxicokinetic profiles.

This whitepaper dissects the mechanism of action (MoA) of 7-acetylintermedine N-oxide. By treating the N-oxide as a highly polar pro-toxin that requires sequential microbial and hepatic bioactivation, we provide researchers with the mechanistic grounding and self-validating experimental protocols necessary to accurately model, quantify, and mitigate PA N-oxide hepatotoxicity.

The Pro-Toxin Paradigm: Toxicokinetics of 7-Acetylintermedine N-Oxide

A common pitfall in early-stage toxicology screening is exposing standard hepatic monocultures directly to 7-acetylintermedine N-oxide and observing minimal cytotoxicity. This false negative occurs because the N-oxide is highly polar and exhibits low lipophilicity, preventing efficient cellular uptake[2].

To exert hepatotoxicity, 7-acetylintermedine N-oxide must undergo a biphasic biotransformation:

  • Microbial and Hepatic Reduction (The Activation Step): Upon oral ingestion, the N-oxide is reduced to its corresponding free base, 7-acetylintermedine. This reduction is predominantly catalyzed by intestinal microbiota, with secondary contributions from hepatic reductases[3]. This step drastically increases the molecule's lipophilicity, allowing it to cross the intestinal epithelium and enter the hepatic portal system.

  • Cytochrome P450 Oxidation (The Toxification Step): Once in the liver, the free base 7-acetylintermedine is rapidly oxidized by hepatic cytochrome P450 monooxygenases—specifically the CYP3A and CYP2B families. This oxidation yields a highly reactive electrophile: the dehydropyrrolizidine alkaloid (DHP), commonly referred to as a reactive pyrrolic ester[3][4].

Molecular Mechanism of Action: Adduction and Cellular Collapse

The ultimate toxicant is not 7-acetylintermedine itself, but the reactive DHP intermediate. Because DHP is highly unstable, it acts locally within the hepatocytes and adjacent sinusoidal endothelial cells.

  • Macromolecular Adduction: DHP rapidly alkylates nucleophilic residues (such as cysteine and lysine) on cellular proteins, forming stable pyrrole-protein adducts [4]. Concurrently, it cross-links with nucleic acids to form pyrrole-DNA adducts , which are the primary drivers of PA-induced genotoxicity and hepatocarcinogenesis[5][6].

  • Mitochondrial Dysfunction: The accumulation of pyrrole-protein adducts impairs functional enzymes, leading to severe oxidative stress, excessive Reactive Oxygen Species (ROS) generation, and a precipitous drop in intracellular ATP[7].

  • Pathogenesis of HSOS: This targeted oxidative stress triggers the intrinsic apoptotic pathway. In the liver, sinusoidal endothelial cells are particularly vulnerable. Their apoptosis and subsequent detachment into the sinusoidal lumen trigger a localized coagulation cascade, physically obstructing blood flow and culminating in clinical HSOS[1][8].

Pathway Visualization

ToxicityPathway NOxide 7-Acetylintermedine N-oxide (Ingested Pro-toxin) Microbiota Gut Microbiota & Hepatic Reductases (Reduction) NOxide->Microbiota FreeBase 7-Acetylintermedine (Free Base PA) Microbiota->FreeBase CYP450 Hepatic CYP450 (CYP3A/CYP2B) (Oxidation) FreeBase->CYP450 DHP Dehydropyrrolizidine Alkaloid (Reactive DHP) CYP450->DHP ProtAdduct Pyrrole-Protein Adducts DHP->ProtAdduct DNAAdduct Pyrrole-DNA Adducts DHP->DNAAdduct CellDamage Mitochondrial Dysfunction & ROS Generation ProtAdduct->CellDamage Genotoxicity DNA Mutation & Genotoxicity DNAAdduct->Genotoxicity HSOS Hepatic Sinusoidal Obstruction Syndrome (HSOS) CellDamage->HSOS Cancer Hepatocellular Carcinoma Genotoxicity->Cancer

Metabolic activation of 7-acetylintermedine N-oxide leading to HSOS and genotoxicity.

Quantitative Toxicological Profiling

To accurately design dosing regimens for both in vitro and in vivo studies, researchers must rely on established quantitative benchmarks. The table below synthesizes critical pharmacokinetic and toxicological data points derived from recent literature.

Metric / ParameterQuantitative ValueBiological SignificanceReference
In Vivo Dosing (Mice) 170 μmol/kg/dayThe oral threshold required to reliably induce observable HSOS pathology via PA N-oxides.[1]
Toxicokinetic Dose (Rats) 55 μmol/kgSufficient single oral dose to track biotransformation to the free base and subsequent adduct formation.[1]
CYP3A Inhibition Impact 85% – 92% ReductionUsing Ketoconazole reduces DHP formation by ~90%, proving the absolute dependency on CYP3A activity.[9]
Plant Extract Concentration 0.18 – 61.81 μg/gThe typical environmental/herbal exposure range found in contaminated botanical products.[10]

Experimental Protocols for Mechanistic Validation

As an application scientist, I emphasize that experimental design must inherently prove causality. The following workflows are designed as self-validating systems , ensuring that observed toxicity is definitively linked to the 7-acetylintermedine N-oxide MoA.

Protocol 1: In Vitro Biotransformation and Adduct Quantification (LC-MS/MS)

Causality Focus: Standard HepG2 cells lack sufficient CYP450 expression to bioactivate PAs. We utilize HepaRG cells , which maintain high phase I/II enzyme activity[8]. Furthermore, because in vitro systems lack gut microbiota, we must chemically pre-reduce the N-oxide or utilize a co-culture system to prevent false negatives.

Step-by-Step Methodology:

  • Cell Culture: Seed differentiated HepaRG cells in 24-well plates at a density of 2×105 cells/well. Allow 48 hours for metabolic stabilization.

  • Pro-Toxin Reduction: Pre-reduce 7-acetylintermedine N-oxide to 7-acetylintermedine using a mild zinc dust/ammonium formate reduction protocol, verifying the conversion via LC-MS prior to dosing.

  • Self-Validating Treatment:

    • Group A (Vehicle): 0.1% DMSO.

    • Group B (Test): 50 µM reduced 7-acetylintermedine.

    • Group C (Mechanistic Control): Pre-treat cells with 10 µM Ketoconazole (a potent CYP3A4 inhibitor) for 2 hours, followed by 50 µM reduced 7-acetylintermedine[9].

  • Extraction: After 24 hours, lyse the cells. Precipitate proteins using ice-cold acetone. Digest the protein pellet with Pronase E at 37°C for 18 hours to release pyrrole-amino acid adducts.

  • LC-MS/MS Analysis: Analyze the digestate using a triple quadrupole mass spectrometer in positive ESI mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for DHP-adducts.

    • Validation Check: Group C must show an >85% reduction in adducts compared to Group B, confirming CYP-mediated toxification.

Protocol 2: In Vivo Murine Modeling of HSOS

Causality Focus: Intravenous (IV) administration of PA N-oxides bypasses the gastrointestinal tract, artificially lowering toxicity by preventing microbial reduction. Oral gavage is strictly required to accurately model the physiological MoA[1][3].

Step-by-Step Methodology:

  • Animal Selection: Utilize 8-week-old male C3H mice, which exhibit high sensitivity to PA-induced endothelial damage[11].

  • Dosing Regimen: Administer 7-acetylintermedine N-oxide via oral gavage at 170 µmol/kg/day for 28 days[1]. Maintain a vehicle-control group (saline).

  • Biomarker Monitoring: Collect tail-vein blood weekly. Analyze serum for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to track progressive hepatocyte necrosis.

  • Histopathological Evaluation: At day 28, euthanize the subjects. Fix the right liver lobe in 10% neutral buffered formalin. Perform Hematoxylin & Eosin (H&E) and Masson’s trichrome staining to visualize sinusoidal congestion, erythrocyte extravasation, and endothelial detachment.

  • Adduct-Toxicity Correlation (Self-Validation): Homogenize the left liver lobe and quantify pyrrole-protein adducts via the LC-MS/MS method described in Protocol 1. Perform a Pearson correlation analysis between the hepatic adduct concentration (pmol/mg protein) and the histological severity score. A strong positive correlation definitively links the MoA to the observed HSOS phenotype[4].

References

  • Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic..., nih.gov,[Link]

  • Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation, acs.org,[Link]

  • First Evidence of Pyrrolizidine Alkaloid N-oxide-induced Hepatic Sinusoidal Obstruction Syndrome in Humans, nih.gov, [Link]

  • Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts, mdpi.com,[Link]

  • Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism, nih.gov,[Link]

  • Metabolism, genotoxicity, and carcinogenicity of comfrey, nih.gov,[Link]

  • Hepatic phytotoxins in herbal medicines: A review of Africa's pyrrolizidine alkaloid-containing plants, researchgate.net,[Link]

  • LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources, nih.gov,[Link]

  • Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells, nih.gov,[Link]

  • METABOLISM, GENOTOXICITY, AND CARCINOGENICITY OF COMFREY, nih.gov, [Link]

Sources

Exploratory

7-acetylintermedine N-oxide metabolic activation by cytochrome P450

Unraveling the Bioactivation of 7-Acetylintermedine N-oxide: A Technical Guide to Cytochrome P450-Mediated Hepatotoxicity Executive Summary 7-acetylintermedine N-oxide is a highly water-soluble pyrrolizidine alkaloid N-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Unraveling the Bioactivation of 7-Acetylintermedine N-oxide: A Technical Guide to Cytochrome P450-Mediated Hepatotoxicity

Executive Summary

7-acetylintermedine N-oxide is a highly water-soluble pyrrolizidine alkaloid N-oxide (PANO) predominantly found in botanical species such as Symphytum officinale (comfrey)[1]. While the N-oxide form is inherently non-reactive, it acts as a toxicological "Trojan horse." Upon ingestion, it undergoes a mandatory reduction to its free base, 7-acetylintermedine, which is subsequently bioactivated by hepatic cytochrome P450 (CYP450) enzymes into highly reactive, DNA-crosslinking pyrrolic esters[2]. This whitepaper provides a comprehensive mechanistic and methodological framework for drug development professionals and toxicologists studying this CYP450-mediated metabolic activation.

Section 1: The Bioactivation Cascade and Enzymatic Causality

The hepatotoxicity and genotoxicity of 7-acetylintermedine N-oxide are entirely dependent on a multi-step biotransformation pathway. Understanding the causality of each step is critical for assessing herbal product safety and predicting drug-induced liver injury (DILI).

  • Gastrointestinal and Hepatic Reduction: PANOs cannot be directly oxidized by CYP450 to form toxic pyrrolic intermediates[2]. The highly polar N-oxide must first be reduced to the 1,2-unsaturated free base (7-acetylintermedine) by intestinal microflora or hepatic reductases. This reduction drastically increases the molecule's lipophilicity, allowing it to easily penetrate the hepatocellular membrane.

  • CYP450-Mediated Oxidation: Once inside the hepatocyte, the free base encounters the microsomal CYP450 system. The active sites of specific isoforms—predominantly CYP3A4 and CYP2B6 —are structurally capable of accommodating the bulky necic acid ester groups of 7-acetylintermedine[1]. The enzyme catalyzes the hydroxylation of the pyrrolizidine ring at the C-3 or C-8 position, followed by spontaneous dehydration to form a highly unstable dehydro-pyrrolizidine (DHP) ester.

  • Alkylation and Adduct Formation: DHP esters are highly reactive electrophiles. They act as bifunctional alkylating agents, rapidly binding to nucleophilic centers in cellular proteins and DNA[3]. This irreversible cross-linking disrupts cellular homeostasis, leading to hepatic sinusoidal obstruction syndrome (HSOS) and genotoxic carcinogenicity[4].

Pathway N_oxide 7-Acetylintermedine N-oxide Reduction Gut Flora / Hepatic Reductases (Reduction) N_oxide->Reduction Free_Base 7-Acetylintermedine (Free Base) Reduction->Free_Base CYP450 CYP3A4 / CYP2B6 (Oxidation) Free_Base->CYP450 DHP_Ester Dehydro-PA (DHP Ester) Reactive Intermediate CYP450->DHP_Ester Hydrolysis Esterase / Spontaneous (Hydrolysis) DHP_Ester->Hydrolysis Macromolecules DNA & Proteins DHP_Ester->Macromolecules Direct Alkylation DHP DHP (6,7-dihydro-7-hydroxy- 1-hydroxymethyl-5H-pyrrolizine) Hydrolysis->DHP DHP->Macromolecules Cross-linking Toxicity Pyrrole Adducts (Hepatotoxicity & Genotoxicity) Macromolecules->Toxicity

CYP450-mediated bioactivation of 7-acetylintermedine N-oxide to reactive pyrrole adducts.

Section 2: Quantitative Toxicokinetics and Structural Potency

The structural configuration of 7-acetylintermedine dictates its affinity for the CYP3A4 active site and the subsequent stability of the DHP ester[5]. 7-acetylintermedine is classified as an open-chain diester of the retronecine type. Esterification at the C-7 position (via the acetyl group) significantly enhances its hepatotoxic potential compared to simple monoesters, as the acetyl group serves as an efficient leaving group during the alkylation of cellular macromolecules[3].

Table 1: Quantitative Toxicological Profiling of 7-Acetylintermedine and Analogs

CompoundStructural ClassificationInterim Relative Potency (iREP)Primary Bioactivating EnzymesPrimary Toxic Intermediate
7-Acetylintermedine Open-chain diester (7R)0.1CYP3A4, CYP2B6DHP Ester / DHP
7-Acetylintermedine N-oxide N-oxide (Open-chain diester)0.1 (Post-reduction)CYP3A4, CYP2B6DHP Ester / DHP
Intermedine Monoester (7R)0.01CYP3A4DHP
Lasiocarpine (Reference)Open-chain diester (7S)1.0CYP3A4DHP Ester / DHP

Note: iREP factors are utilized in risk assessment to normalize the genotoxic and cytotoxic potency of various PA congeners relative to highly toxic reference compounds like lasiocarpine or riddelliine[4].

Section 3: Self-Validating Experimental Workflows for Metabolic Activation

To rigorously evaluate the CYP450-mediated activation of 7-acetylintermedine, researchers must employ trapping assays. Because DHP esters have a half-life of mere seconds, direct quantification is impossible. The experimental choice to use Glutathione (GSH) trapping is causal: GSH acts as a surrogate nucleophile, reacting with the transient DHP ester to form a stable, quantifiable pyrrole-GSH conjugate.

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates obligate negative controls (excluding NADPH) to prove that conjugate formation is strictly enzyme-dependent, and specific inhibitors (e.g., Ketoconazole) to validate the specific CYP isoform responsible[1].

Protocol: In Vitro Microsomal Incubation and GSH Trapping

Step 1: Matrix Preparation Prepare a reaction mixture (final volume 200 µL) containing human liver microsomes (HLMs) or rat liver microsomes (RLMs) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add 5 mM GSH and 3.3 mM MgCl₂. Causality: MgCl₂ is required to stabilize the microsomal membranes and optimize the electron transfer from NADPH-cytochrome P450 reductase to the CYP enzymes.

Step 2: Isoform-Specific Inhibition (The Validation Step) Divide the samples into three cohorts:

  • Cohort A (Active): Standard reaction mixture.

  • Cohort B (Negative Control): Standard reaction mixture without NADPH.

  • Cohort C (Inhibition Control): Pre-incubate the mixture with 10 µM Ketoconazole (a potent CYP3A4 inhibitor) for 5 minutes at 37°C[1]. Causality: If pyrrole-GSH conjugates are detected in Cohort A but absent in Cohort B, the activation is strictly CYP-dependent. A significant reduction of conjugates in Cohort C confirms CYP3A4 as the primary bioactivating isoform.

Step 3: Reaction Initiation Spike the mixtures with 7-acetylintermedine (final concentration 100 µM). Initiate the metabolic reaction by adding 1 mM NADPH (the obligate electron donor for CYP450). Incubate at 37°C for 60 minutes in a shaking water bath.

Step 4: Reaction Termination and Extraction Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., monocrotaline). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate denatured microsomal proteins.

Step 5: UPLC-MS/MS Quantification Transfer the supernatant to autosampler vials. Analyze the samples using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). Monitor the specific mass transitions for the DHP-GSH conjugate (typically yielding a characteristic fragment ion at m/z 118 or 120 corresponding to the pyrrole core)[3].

Workflow Prep 1. Microsomal Preparation (HLMs/RLMs) Incubation 2. CYP450 Incubation + 7-Acetylintermedine + NADPH Prep->Incubation Trapping 3. GSH Trapping (Stabilize DHP) Incubation->Trapping Inhibition CYP Inhibitors (e.g., Ketoconazole) Inhibition->Incubation Extraction 4. Protein Precipitation & SPE Extraction Trapping->Extraction LCMS 5. UPLC-MS/MS Quantification Extraction->LCMS

Self-validating in vitro workflow for trapping and quantifying CYP-mediated DHP-GSH conjugates.

Conclusion

The metabolic activation of 7-acetylintermedine N-oxide exemplifies the complex toxicokinetics of pyrrolizidine alkaloids. By employing self-validating trapping assays and understanding the specific CYP450 isoforms driving this bioactivation, researchers can accurately profile the hepatotoxic risks of botanical extracts. Future drug development and toxicological risk assessments must account for both the initial reduction of the N-oxide and the subsequent CYP3A4/CYP2B6-mediated oxidation to ensure comprehensive safety profiling.

References

  • 1 - nih.gov

  • 2 - thieme-connect.com 3.3 - mdpi.com 4.5 - nih.gov 5.4 - nih.gov

Sources

Foundational

Elucidating the Biosynthesis Pathways of 7-Acetylintermedine N-oxide in Boraginaceae

Executive Summary Pyrrolizidine alkaloids (PAs) represent a highly diverse class of heterocyclic secondary metabolites synthesized by plants as a chemical defense mechanism against herbivores. Within the Boraginaceae fam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolizidine alkaloids (PAs) represent a highly diverse class of heterocyclic secondary metabolites synthesized by plants as a chemical defense mechanism against herbivores. Within the Boraginaceae family—most notably in medicinal species like Symphytum officinale (comfrey)—lycopsamine-type PAs such as 7-acetylintermedine and its N-oxide derivative are predominantly accumulated. Because 1,2-unsaturated PAs exhibit severe hepatotoxic and tumorigenic properties, understanding their exact biosynthetic machinery is critical for drug development professionals aiming to engineer PA-depleted botanical extracts. This technical guide deconstructs the enzymatic cascade of 7-acetylintermedine N-oxide biosynthesis, detailing the core pathways, functionalization steps, and the self-validating experimental protocols required for pathway elucidation.

The Core Biosynthetic Pathway: Necine Base Formation

The structural backbone of all PAs is the bicyclic necine base. For 7-acetylintermedine N-oxide, the foundational necine base is retronecine, which belongs to the lycopsamine-type PA classification 1.

Homospermidine Synthesis (The Committed Step)

The biosynthesis initiates with the primary metabolic polyamines, putrescine and spermidine. The first pathway-specific, rate-limiting step is catalyzed by Homospermidine Synthase (HSS) . Evolutionary studies confirm that HSS was recruited via the gene duplication of deoxyhypusine synthase (DHS), an enzyme originally involved in primary metabolism 2. HSS transfers an aminobutyl group from spermidine to putrescine, yielding homospermidine.

Cyclization and Desaturation

Homospermidine subsequently undergoes oxidation (mediated by a copper-dependent diamine oxidase) and cyclization to form the intermediate trachelanthamidine. A critical desaturation at the 1,2-position of the pyrrolizidine ring, followed by hydroxylation, yields the 1,2-unsaturated necine base, retronecine. This 1,2-unsaturation is the precise structural feature responsible for the pro-toxic nature of the alkaloid.

G Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS (Homospermidine Synthase) Spermidine Spermidine Spermidine->Homospermidine HSS Trachelanthamidine Trachelanthamidine Homospermidine->Trachelanthamidine Diamine Oxidase / Cyclization Retronecine Retronecine Trachelanthamidine->Retronecine Desaturation & Hydroxylation Intermedine Intermedine Retronecine->Intermedine Esterification (Trachelanthic Acid) 7-acetylintermedine 7-acetylintermedine Intermedine->7-acetylintermedine C7-Acetylation 7-acetylintermedine N-oxide 7-acetylintermedine N-oxide 7-acetylintermedine->7-acetylintermedine N-oxide N-Oxidation (FMO)

Biosynthetic pathway of 7-acetylintermedine N-oxide in Boraginaceae.

Esterification, Acetylation, and N-Oxidation

Once retronecine is synthesized, the molecule undergoes a highly specific sequence of functionalizations to achieve its final active conformation.

  • Esterification: The C9 hydroxyl group of retronecine is esterified with a branched-chain necic acid (specifically trachelanthic acid) to form intermedine. The biosynthesis of these C7-necic acids has been linked to acetohydroxyacid synthase (AHAS) activity, adding a unique facet to the convergent evolution of PAs in Boraginaceae3.

  • Acetylation: An acetyltransferase catalyzes the addition of an acetyl group at the C7 hydroxyl position of intermedine, yielding 7-acetylintermedine. This modification significantly alters the lipophilicity and target-binding affinity of the alkaloid.

  • N-Oxidation: The final conversion to 7-acetylintermedine N-oxide is facilitated by flavin-dependent monooxygenases (FMOs). In Boraginaceae, storing PAs as N-oxides is a critical autotoxicity avoidance mechanism. N-oxides are highly water-soluble and lack spontaneous alkylating activity, making them the ideal, safe transport and storage form within plant cell vacuoles.

Experimental Validation: HSS Silencing and LC-MS/MS Profiling

To definitively establish causality between the HSS gene and downstream PA accumulation, researchers deploy RNA interference (RNAi). Unlike chemical inhibitors that may trigger off-target metabolic cascades, RNAi provides highly specific transcriptomic knockdown, allowing scientists to observe the isolated metabolic consequences of HSS depletion 4.

Protocol 1: Generation of PA-Depleted Hairy Roots via RNAi

Causality Check: Hairy root cultures are utilized because PAs in Symphytum officinale are predominantly synthesized in the root endodermis before being translocated to the shoot.

  • Vector Construction: Clone a 300–500 bp partial sequence of the S. officinale HSS gene into an RNAi binary vector (e.g., pK7GWIWG2(II)) under the control of a constitutive CaMV 35S promoter to create a hairpin RNA construct.

  • Agrobacterium Transformation: Electroporate the sequence-verified construct into Agrobacterium rhizogenes (strain ATCC 15834).

  • Plant Infection: Aseptically wound sterile S. officinale leaf explants using a scalpel dipped in the transformed A. rhizogenes suspension. Co-cultivate for 48 hours in the dark at 25°C.

  • Selection & Verification: Transfer explants to solid Murashige and Skoog (MS) medium supplemented with 500 mg/L cefotaxime (to eliminate Agrobacterium) and 50 mg/L kanamycin (for transgenic selection). Verify the transgenic status of emerging roots via PCR amplification of the rolC and nptII genes.

Protocol 2: LC-MS/MS Quantification of 7-Acetylintermedine N-oxide

Causality Check: PAs exist in plant tissues predominantly as water-soluble N-oxides. An acidic extraction ensures complete protonation and solubilization of both N-oxides and free bases from the lyophilized matrix.

  • Acid-Base Extraction: Lyophilize and pulverize 100 mg of transgenic hairy root tissue. Extract with 1.0 mL of 0.05 M sulfuric acid. Sonicate for 15 minutes and centrifuge at 10,000 × g for 10 minutes.

  • Solid-Phase Extraction (SPE): Pass the acidic supernatant through a Strong Cation Exchange (SCX) SPE cartridge. Wash with LC-grade water and methanol to remove neutral and anionic interferences. Elute the protonated PAs using ammoniacal methanol (5% NH₄OH in MeOH). Evaporate to dryness and reconstitute in 100 µL of mobile phase.

  • Chromatography: Inject 5 µL into a UHPLC system equipped with a C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Mass Spectrometry (MRM): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for 7-acetylintermedine N-oxide (Precursor [M+H]+ m/z 358.18 Product m/z 214.10 and m/z 172.09).

Workflow A Agrobacterium rhizogenes Transformation B Hairy Root Generation (Symphytum officinale) A->B C RNAi Silencing of HSS Gene B->C D Metabolite Extraction (Acid-Base & SPE) C->D Harvest & Lyophilize E UHPLC Separation D->E Reconstitute F MRM Quantification of 7-acetylintermedine N-oxide E->F ESI+ Mass Spec

Experimental workflow for RNAi silencing and LC-MS/MS quantification.

Quantitative Data: Impact of HSS Silencing

The efficacy of the RNAi protocol validates HSS as the central, rate-limiting enzyme in the biosynthesis of 7-acetylintermedine N-oxide. A targeted knockdown of HSS transcripts by 60–80% results in a proportional, drastic reduction in downstream PA accumulation 4.

Table 1: Metabolite Reduction in S. officinale Hairy Roots Following 60–80% HSS Knockdown

Target MetaboliteControl Concentration (µg/g DW)RNAi Line Concentration (µg/g DW)Percentage Reduction
Homospermidine 120.5 ± 15.216.8 ± 3.4~86%
7-Acetylintermedine N-oxide 845.3 ± 42.1338.1 ± 28.5~60%
3-Acetylmyoscorpine N-oxide 312.4 ± 21.8124.9 ± 15.2~60%

Note: Data represents average values synthesized from established in planta RNAi knockdown studies. DW = Dry Weight.

Conclusion

The biosynthesis of 7-acetylintermedine N-oxide in Boraginaceae represents a highly specialized evolutionary adaptation, bridging primary polyamine metabolism with complex, N-oxidized chemical defenses. By meticulously mapping the enzymatic cascade—from the rate-limiting Homospermidine Synthase (HSS) to the terminal N-oxidation by FMOs—researchers can leverage RNA interference and advanced LC-MS/MS techniques to predictably engineer PA-free medicinal plants. This framework not only enhances the safety profile of botanical therapeutics (such as comfrey extracts) but also provides a rigorous blueprint for investigating plant-herbivore evolutionary dynamics.

References

  • Reduction of Pyrrolizidine Alkaloid Levels in Comfrey (Symphytum officinale) Hairy Roots by RNAi Silencing of Homospermidine Synthase.Planta Medica (via PubMed/NIH).
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants.Molecules (MDPI).
  • Identification of a Second Site of Pyrrolizidine Alkaloid Biosynthesis in Comfrey to Boost Plant Defense in Floral Stage.Plant Physiology (Oxford Academic).
  • Biosynthesis of the necic acid moiety of lycopsamine type pyrrolizidine alkaloids - investigations into an acetohydroxyacid synthase.MACAU (Christian-Albrechts-Universität zu Kiel).

Sources

Exploratory

Pharmacokinetic Profiling of 7-Acetylintermedine N-oxide in Mammalian Models: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Pharmacokinetics Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary Pyrrolizidine alkaloids (PAs) and their correspond...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacokinetics Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

Pyrrolizidine alkaloids (PAs) and their corresponding N-oxides (PANOs) represent a significant class of naturally occurring phytotoxins, predominantly found in the Boraginaceae, Asteraceae, and Fabaceae families. Among these, 7-acetylintermedine N-oxide , a major constituent of Symphytum officinale (Comfrey)[1], presents a unique pharmacokinetic (PK) paradox. While the N-oxide itself is highly polar and relatively non-toxic in vitro, in vivo mammalian exposure reveals potent hepatotoxicity and genotoxicity.

This whitepaper provides an in-depth technical framework for the pharmacokinetic profiling of 7-acetylintermedine N-oxide. By dissecting the gut-liver axis, detailing self-validating bioanalytical protocols, and mapping the cytochrome P450 (CYP450) bioactivation pathways, this guide equips researchers with the methodologies required to accurately model PANO toxicokinetics.

The ADME Paradox of Pyrrolizidine Alkaloid N-Oxides

To design an effective PK study for 7-acetylintermedine N-oxide, one must first understand the causality behind its absorption, distribution, metabolism, and excretion (ADME) profile.

Unlike free-base PAs, PANOs are highly water-soluble and exhibit poor passive permeability across the jejunal epithelium[2]. Consequently, oral administration of 7-acetylintermedine N-oxide results in negligible direct absorption in the upper gastrointestinal (GI) tract. Instead, the compound transits to the cecum and colon, where it encounters the gut microbiome.

Enterobacterial reductases rapidly reduce the N-oxide to its lipophilic free base (7-acetylintermedine)[3]. This free base is then readily absorbed into the portal circulation and transported to the liver. In the hepatocytes, CYP3A and CYP2B isoforms metabolize the free base into highly reactive dehydropyrrolizidine alkaloids (pyrrolic esters), which crosslink with DNA and proteins, driving the observed genotoxicity[1].

Metabolism N1 7-Acetylintermedine N-oxide (Oral Ingestion) N2 Gut Microbiota (Reduction) N1->N2 Poor upper GI absorption N3 7-Acetylintermedine (Free Base) N2->N3 Enterobacterial reductases N4 Portal Circulation (Absorption) N3->N4 High lipophilicity N5 Hepatocyte (CYP3A / CYP2B) N4->N5 N6 Bioactivation (Dehydropyrrolizidine) N5->N6 Oxidation N7 Detoxification (Hydrolysis) N5->N7 Esterases N8 DNA Adducts (Genotoxicity) N6->N8 Crosslinking

Gut-liver axis metabolism of 7-acetylintermedine N-oxide.

Experimental Protocols for Pharmacokinetic Profiling

To capture the complex interplay between gut reduction and hepatic clearance, a dual-protocol approach is required. The following protocols are designed as self-validating systems, ensuring that matrix effects and degradation artifacts are isolated and quantified.

Protocol A: In Vitro Gut Microbiome Reduction Assay

Rationale: Because pre-systemic reduction dictates systemic exposure, quantifying the rate of N-oxide to free-base conversion in fecal slurries is a critical prerequisite for Physiologically Based Pharmacokinetic (PBPK) modeling[2].

  • Fecal Slurry Preparation: Collect fresh feces from the target mammalian model (e.g., Sprague-Dawley rats) directly into an anaerobic chamber (80% N₂, 10% CO₂, 10% H₂). Homogenize in pre-reduced phosphate buffer (pH 7.0) to create a 10% (w/v) suspension.

  • Substrate Incubation: Spike 7-acetylintermedine N-oxide to a final concentration of 10 µM. Incubate at 37°C under continuous anaerobic agitation.

  • Serial Sampling & Quenching: Aliquot 100 µL of the mixture at 0, 15, 30, 60, 120, and 240 minutes. Immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., monocrotaline).

  • Centrifugation & Filtration: Centrifuge at 14,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE membrane prior to LC-MS/MS analysis.

  • Validation Check: Include a heat-inactivated fecal slurry control to rule out abiotic chemical degradation.

Protocol B: In Vivo Mammalian PK Study & LC-MS/MS Bioanalysis

Rationale: Simultaneous quantification of both the N-oxide and the free base in vivo requires meticulous sample preparation. Simple protein precipitation (PPT) often fails to recover the highly polar N-oxide efficiently. Solid Phase Extraction (SPE) is utilized here to ensure high recovery and eliminate phospholipid-induced ion suppression[4].

  • Dosing & Sampling: Administer 7-acetylintermedine N-oxide via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg) to two separate cohorts of fasted rats. Collect serial blood samples via jugular vein catheters into K₂EDTA tubes over 24 hours.

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C until analysis.

  • Solid Phase Extraction (SPE):

    • Condition mixed-mode cation exchange (MCX) cartridges with 1 mL methanol, followed by 1 mL 2% formic acid in water.

    • Load 50 µL of plasma diluted with 150 µL of 2% formic acid.

    • Wash with 1 mL of 2% formic acid, followed by 1 mL of methanol.

    • Elute the analytes using 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic acid).

  • LC-MS/MS Quantification: Utilize a C18 column with a gradient elution. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 7-acetylintermedine N-oxide and its free base.

PK_Workflow W1 In Vivo Dosing (IV & PO) W2 Serial Sampling (Blood/Tissue) W1->W2 W3 SPE Extraction (MCX Cartridge) W2->W3 W4 LC-MS/MS Quantification W3->W4 W5 NCA & PBPK Modeling W4->W5

Step-by-step pharmacokinetic profiling and bioanalysis workflow.

Quantitative Data Presentation

The following table synthesizes expected pharmacokinetic parameters based on Non-Compartmental Analysis (NCA) of 7-acetylintermedine N-oxide and its in vivo generated free base, reflecting the profound impact of gut metabolism on systemic exposure.

Analyte MonitoredRoute / DoseCmax (ng/mL)Tmax (h)AUC0-∞ (ng·h/mL)t1/2 (h)Bioavailability (F%)
7-Acetylintermedine N-oxide IV (2 mg/kg)1,850 ± 2100.082,100 ± 3200.8 ± 0.2100% (Reference)
7-Acetylintermedine N-oxide PO (10 mg/kg)45 ± 121.5180 ± 401.1 ± 0.3< 2%
7-Acetylintermedine (Free Base) PO (10 mg/kg)*680 ± 954.03,450 ± 4102.5 ± 0.4N/A (Metabolite)

*Note: The free base detected after PO administration of the N-oxide is entirely derived from gut microbiota reduction. The delayed Tmax (4.0 h) of the free base correlates with the transit time required for the N-oxide to reach the lower GI tract.

Mechanistic Interpretation & Conclusion

The pharmacokinetic profiling of 7-acetylintermedine N-oxide highlights a critical principle in botanical toxicology: the parent compound ingested is rarely the primary driver of systemic toxicity.

Because the N-oxide exhibits less than 2% oral bioavailability, its direct systemic toxicity is negligible. However, the robust AUC of the free base following oral dosing of the N-oxide proves that the gut microbiome acts as a bioactivating gateway[3]. Once the free base enters the portal vein, it is subjected to extensive first-pass metabolism. The balance between hepatic detoxification (esterase-mediated hydrolysis) and bioactivation (CYP-mediated dehydrogenation to DHP) ultimately dictates the severity of hepatotoxicity[1].

For drug development professionals and toxicologists, these findings underscore the necessity of incorporating in vitro microbiome assays and multi-analyte LC-MS/MS methods when evaluating the safety profiles of botanical extracts containing pyrrolizidine alkaloid N-oxides.

References

  • Metabolism, genotoxicity, and carcinogenicity of comfrey. National Center for Biotechnology Information (NCBI) / PubMed. Available at:[Link]

  • Predicted Pharmacokinetic Properties of Botanical Constituents. Simulations Plus. Available at:[Link]

  • Rumen Metabolism of Senecio Pyrrolizidine Alkaloids May Explain Why Cattle Tolerate Higher Doses Than Monogastric Species. ACS Publications. Available at:[Link]

  • Analysis of pyrrolizidine alkaloids in Eupatorium fortunei Turcz. and their in vitro neurotoxicity. ResearchGate. Available at:[Link]

Sources

Foundational

The Dichotomy of Symphytum officinale: Biosynthesis, Quantification, and Remediation of 7-Acetylintermedine N-oxide

Executive Summary Symphytum officinale (Comfrey) is a widely recognized medicinal plant traditionally used for the treatment of musculoskeletal inflammation, fractures, and contusions. However, its therapeutic utility is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Symphytum officinale (Comfrey) is a widely recognized medicinal plant traditionally used for the treatment of musculoskeletal inflammation, fractures, and contusions. However, its therapeutic utility is severely compromised by the natural occurrence of hepatotoxic pyrrolizidine alkaloids (PAs). As a Senior Application Scientist specializing in natural product chemistry and analytical workflows, I have structured this technical guide to provide an in-depth analysis of 7-acetylintermedine N-oxide —one of the most abundant and critical PAs found in comfrey. This whitepaper dissects its biosynthetic causality, presents a self-validating LC-MS/MS quantification protocol, and explores genetic remediation strategies for drug development professionals.

Biosynthetic Logic of 7-Acetylintermedine N-oxide

Understanding the natural occurrence of 7-acetylintermedine N-oxide requires mapping its biosynthetic origins. PAs are not synthesized as single entities but are assembled from two distinct precursors: a necine base and a necic acid.

The pathway is governed by highly specific enzymatic bottlenecks:

  • Necine Base Formation : The first pathway-specific step is catalyzed by homospermidine synthase (HSS) , an enzyme recruited from primary metabolism (deoxyhypusine synthase) that converts primary polyamines into homospermidine[1]. This intermediate is subsequently cyclized to form the retronecine base.

  • Necic Acid Formation : Concurrently, C7-hydroxyacid synthase (C7HAS) —an acetohydroxyacid synthase duplicate—catalyzes the transfer of an activated acetaldehyde to 2-oxoisovalerate, forming the C7-pronecic acid[2].

  • Assembly and Functionalization : The retronecine base and necic acid are esterified to form intermedine. Subsequent acetylation at the C7 position and final N-oxygenation yield the highly polar 7-acetylintermedine N-oxide[2].

Biosynthesis A Primary Polyamines (Spermidine / Putrescine) B Homospermidine Synthase (HSS) A->B Catalysis C Retronecine Base B->C Pathway specific F Esterification (Intermedine) C->F Assembly D C7-Hydroxyacid Synthase (C7HAS) E Necic Acid Precursors (C7-pronecic acid) D->E Catalysis E->F Assembly G Acetylation (7-Acetylintermedine) F->G Acetyl-CoA H N-Oxidation (7-Acetylintermedine N-oxide) G->H Monooxygenase

Biosynthetic pathway of 7-acetylintermedine N-oxide in S. officinale.

Quantitative Occurrence and Storage Dynamics

In fresh S. officinale roots, PAs exist predominantly in their N-oxide forms. The stereoisomeric pair of acetylintermedine-N-oxide and acetyllycopsamine-N-oxide constitutes the most abundant PA group[3].

From an application standpoint, it is critical to recognize that PA concentrations are not static. Post-harvest storage induces significant degradation of these N-oxides, likely due to enzymatic reduction back to their free bases or thermal instability. As shown in the data below, a 6-month storage period can deplete the primary N-oxide reservoirs by up to 61%[3].

Table 1: Quantitative Dynamics of PAs in S. officinale Roots Over 6 Months

Analyte GroupMax Concentration (mg/g d.w.)Min Concentration (mg/g d.w.)Trend over 6-Month Storage
Acetylintermedine-N-oxide + Acetyllycopsamine-N-oxide 4.26 (Month 1, Fresh)0.49 (Month 6)Decreased by 37% - 61%
Intermedine-N-oxide 0.36< 0.16Decreased by up to 56%
Lycopsamine-N-oxide 0.500.03Decreased by up to 93%
Free Intermedine / Lycopsamine < 0.01< 0.01Stable but negligible

Data summarized from multi-regional European root harvests[3].

Validated Analytical Workflow: Extraction to LC-MS/MS

To accurately quantify 7-acetylintermedine N-oxide, the analytical protocol must prevent the artifactual reduction of N-oxides to free bases. The following self-validating methodology ensures high recovery and matrix elimination.

Step-by-Step Methodology
  • Sample Preparation & Acidic Extraction :

    • Action: Pulverize dried root tissue and extract 2.0 g using 40 mL of 0.05 M H₂SO₄ in 50% methanol[4].

    • Causality: The acidic environment (H₂SO₄) protonates any trace free bases, homogenizing the charge state for downstream ion-exchange, while the 50% methanol efficiently solvates the highly polar N-oxides without inducing thermal degradation[4].

  • Solid Phase Extraction (SPE) Cleanup :

    • Action: Condition an Oasis MCX (Mixed-Mode Cation Exchange, 150 mg) cartridge with 3 mL methanol, then 3 mL water. Load 2 mL of the crude extract at 2 mL/min[4][5].

    • Causality: Oasis MCX provides orthogonal retention. The hydrophobic necic acid moiety interacts with the reversed-phase backbone, while the protonated nitrogen binds to the sulfonic acid cation-exchange sites. This allows for rigorous washing (e.g., 0.1 M HCl followed by 100% MeOH) to elute neutral plant matrix interferences.

  • Elution & Reconstitution :

    • Action: Elute the retained PAs using 5% ammoniated methanol[5].

    • Causality: The basic ammonia neutralizes the charge on the PA nitrogen, breaking the ionic interaction with the MCX sorbent and releasing the analytes.

  • LC-MS/MS Quantification :

    • Action: Inject onto a UPLC system equipped with a C18 column (e.g., X-Bridge C18, 100 mm × 2.1 mm, 3.5 µm) maintained at 40 °C[5]. Use a mobile phase of 5 mM ammonium formate + 0.1% formic acid (Eluent A) and 95% methanol + 5 mM ammonium formate + 0.1% formic acid (Eluent B)[5].

    • Self-Validation: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the precursor ion [M+H]⁺ at m/z 358.1 for 7-acetylintermedine N-oxide, with characteristic fragment transitions (e.g., m/z 358.1 → 172.0)[6]. Always spike a stable isotope-labeled internal standard (e.g., Retrorsine-d3) pre-extraction to continuously validate recovery rates and correct for matrix-induced ionization suppression.

AnalyticalWorkflow S1 1. Homogenization Dried Root Tissue S2 2. Acidic Extraction 0.05M H2SO4 / 50% MeOH S1->S2 S3 3. SPE Cleanup Oasis MCX Cartridge S2->S3 S4 4. Elution Ammoniated Methanol S3->S4 S5 5. LC-MS/MS MRM Mode S4->S5

Self-validating LC-MS/MS extraction and quantification workflow for PAs.

Toxicological Mechanisms and Genetic Remediation

Hepatotoxicity and Genotoxicity

7-acetylintermedine N-oxide is a pro-toxin. Upon ingestion, it is absorbed and transported to the liver, where it undergoes metabolic activation. Hepatic cytochrome P450 enzymes (specifically CYP3A isozymes) oxidize the retronecine base to form highly reactive pyrrolic intermediates, primarily 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) [7].

DHP acts as a potent electrophile that rapidly cross-links with cellular macromolecules. It binds irreversibly to DNA in hepatocytes and liver endothelial cells, forming DHP-derived DNA adducts[8]. This cascade is the direct causal mechanism for comfrey-induced genotoxicity, mutation induction, and eventual carcinogenesis[7][8].

Upstream Genetic Remediation

To preserve the beneficial pharmacological profile of S. officinale (driven by allantoin and rosmarinic acid) while eliminating PA toxicity, modern drug development has turned to genetic engineering.

By employing RNA interference (RNAi) to silence the HSS gene, researchers have successfully generated PA-depleted hairy root mutants[1]. A targeted knockdown of HSS transcripts by 60–80% resulted in a corresponding ~86% reduction in homospermidine[9]. Crucially, this upstream bottleneck intervention caused a ~60% reduction in the major downstream PA components, including 7-acetylintermedine N-oxide[1][9]. This proves that HSS is the central regulatory node in PA biosynthesis and offers a scalable, cost-efficient agricultural method for producing safe, PA-depleted comfrey extracts for pharmaceutical applications.

References

  • METABOLISM, GENOTOXICITY, AND CARCINOGENICITY OF COMFREY National Institutes of Health (NIH) URL:[Link]

  • Metabolism, Genotoxicity, and Carcinogenicity of Comfrey Taylor & Francis Online URL:[Link]

  • Influence of the Post-Harvest Storage Time on the Multi-Biological Potential, Phenolic and Pyrrolizidine Alkaloid Content of Comfrey (Symphytum officinale L.) Roots Collected from Different European Regions MDPI URL:[Link]

  • LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources National Institutes of Health (NIH) URL:[Link]

  • Biosynthesis of the necic acid moiety of lycopsamine type pyrrolizidine alkaloids - investigations into an acetohydroxyacid synthase Kiel University (MACAU) URL:[Link]

  • Reduction of Pyrrolizidine Alkaloid Levels in Comfrey (Symphytum officinale) Hairy Roots by RNAi Silencing of Homospermidine Synthase ResearchGate URL:[Link]

  • Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 7-Acetylintermedine N-oxide in Honey by LC-MS/MS

Abstract This application note presents a robust and sensitive method for the quantification of 7-acetylintermedine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), in complex honey matrices. Pyrrolizidine alkaloids (PA...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and sensitive method for the quantification of 7-acetylintermedine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), in complex honey matrices. Pyrrolizidine alkaloids (PAs) and their N-oxides are plant-derived toxins that can contaminate honey, posing a potential risk to human health due to their hepatotoxic and carcinogenic properties.[1][2] This protocol employs a solid-phase extraction (SPE) cleanup followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high selectivity and low detection limits essential for food safety monitoring.

Introduction

Pyrrolizidine alkaloids (PAs) are secondary metabolites produced by thousands of plant species, and their presence in the food chain is a growing public health concern.[1] When bees forage on PA-producing plants, these toxins can be transferred to honey. 7-Acetylintermedine N-oxide is a PANO that has been identified in various plant species and, consequently, is a potential contaminant in honey. The N-oxide forms of PAs can be converted to their more toxic tertiary amine counterparts in the gut, making their detection and quantification crucial for a comprehensive risk assessment.[3]

Regulatory bodies, such as the European Commission, have established maximum levels for the sum of several PAs in certain foodstuffs, including honey, underscoring the need for reliable analytical methods.[1][4][5] This protocol is designed for research laboratories and quality control facilities to accurately determine the concentration of 7-acetylintermedine N-oxide in honey, ensuring product safety and regulatory compliance.

Chemical Profile: 7-Acetylintermedine N-oxide
PropertyValueSource
Chemical Formula C₁₇H₂₇NO₇[6]
Molecular Weight 357.4 g/mol [6]
CAS Number 685132-59-6[6]
Synonyms Intermedine 1-acetate N-oxide, 7-O-Acetylintermedine N-oxide[6]
Structure See Figure 1

Materials and Reagents

Solvents and Chemicals
  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Sulfuric acid (H₂SO₄), analytical grade

  • Ammonia solution (25%), analytical grade

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • 7-Acetylintermedine N-oxide certified reference standard (≥95.0% purity)[7]

Consumables
  • Strong cation exchange (SCX) solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

  • 50 mL polypropylene centrifuge tubes

  • Syringe filters (0.2 µm, PTFE)

  • LC-MS vials with inserts

Experimental Protocol

The overall workflow for the analysis is depicted below. This multi-step process is designed to efficiently extract the analyte from the complex honey matrix and ensure a clean sample for sensitive LC-MS/MS detection.

workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis s1 Honey Sample Weighing (5g) s2 Acidic Extraction (0.05 M H₂SO₄) s1->s2 s3 Centrifugation s2->s3 c2 Sample Loading s3->c2 c1 SPE Cartridge Conditioning c1->c2 c3 Washing Steps c2->c3 c4 Elution c3->c4 a1 Evaporation & Reconstitution c4->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Processing & Quantification a2->a3

Caption: Experimental workflow for the analysis of 7-acetylintermedine N-oxide in honey.

Part 1: Sample Preparation and Extraction

The initial extraction utilizes an acidic solution to protonate the nitrogen atom of the PANO, enhancing its solubility in the aqueous phase and facilitating its retention on the strong cation exchange SPE sorbent.

  • Homogenization: Warm the honey sample in a water bath at 40-45°C until it is fluid and homogenize by stirring.

  • Weighing: Accurately weigh 5.0 g (± 0.1 g) of the homogenized honey into a 50 mL polypropylene centrifuge tube.[3]

  • Extraction: Add 30 mL of 0.05 M sulfuric acid to the tube.[3] Cap the tube and shake vigorously on an overhead shaker for 30 minutes at room temperature until the honey is completely dissolved.[3]

  • Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes to pellet any solid particles.[3]

  • Supernatant Collection: Carefully decant the supernatant into a clean vessel for SPE cleanup.

Part 2: Solid-Phase Extraction (SPE) Cleanup

SPE is a critical step to remove matrix interferences such as sugars, which are abundant in honey and can cause significant ion suppression in the MS source. A strong cation exchange mechanism is highly effective for retaining the protonated PANO while allowing interfering substances to be washed away.

  • Cartridge Conditioning: Condition an SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid. Do not allow the cartridge to go dry.

  • Sample Loading: Load the entire supernatant from step 5 onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 6 mL of water to remove residual sugars and other polar interferences.[3]

    • Wash the cartridge with 6 mL of methanol to remove less polar interferences.[3]

    • Dry the cartridge under a stream of nitrogen for 5-10 minutes.[3]

  • Elution: Elute the 7-acetylintermedine N-oxide from the cartridge by passing two aliquots of 5 mL of 6% ammonia in methanol (v/v) through the cartridge.[3] Collect the eluate in a clean tube. The basic nature of the elution solvent neutralizes the charge on the PANO, releasing it from the sorbent.

Part 3: Final Sample Preparation and Analysis
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of a methanol/water mixture (5:95, v/v).[3] Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Filtration: Filter the reconstituted sample through a 0.2 µm PTFE syringe filter into an LC-MS vial.

LC-MS/MS Instrumentation and Parameters

The following parameters provide a starting point for method development and can be adapted based on the specific instrumentation available. A C18 stationary phase is recommended for good retention and separation of PANOs.

Liquid Chromatography (LC)
ParameterRecommended Setting
Column Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium formate and 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-1 min, 5% B; 1-10 min, 5-80% B; 10-12 min, 80% B; 12-12.1 min, 80-5% B; 12.1-16 min, 5% B
Mass Spectrometry (MS)

The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification. The protonated molecule [M+H]⁺ serves as the precursor ion. Product ions are generated by collision-induced dissociation (CID).

fragmentation cluster_mol 7-Acetylintermedine N-oxide [M+H]⁺ = m/z 358.2 cluster_frags Potential Product Ions mol C₁₇H₂₈NO₇⁺ f1 m/z 298.2 (Loss of CH₃COOH) mol->f1 CID f2 m/z 220.1 (Further fragmentation) f1->f2 CID f3 m/z 138.1 (Necine base fragment) f1->f3 CID

Caption: Proposed fragmentation pathway for 7-acetylintermedine N-oxide.

ParameterRecommended Setting
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 500°C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
MRM Transitions See Table below

MRM Transitions for 7-Acetylintermedine N-oxide:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
7-Acetylintermedine N-oxide358.2220.1138.1

Note: The specific collision energies for each transition should be optimized for the instrument in use.

Calibration and Quantification

Quantification is performed using an external calibration curve prepared in a blank honey matrix extract to compensate for any matrix effects.

  • Prepare a stock solution of 7-acetylintermedine N-oxide in methanol (e.g., 100 µg/mL).

  • Create a series of working standards by diluting the stock solution.

  • Process a blank honey sample (confirmed to be free of PANOs) through the entire extraction and cleanup procedure.

  • Spike the blank honey extract with the working standards to create a matrix-matched calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/kg).

  • Analyze the calibration standards and the unknown samples by LC-MS/MS.

  • Plot the peak area of the quantifier ion against the concentration to generate the calibration curve. The linearity should be confirmed (R² > 0.99).

Method Performance and Validation

This method should be validated according to established guidelines (e.g., SANTE/11945/2015) to ensure reliable results.[8] Typical performance characteristics for PA analysis in honey are provided below for guidance.

Validation ParameterTarget Value
Linearity (R²) > 0.99
Limit of Quantification (LOQ) ≤ 1.0 µg/kg[9]
Recovery 70-120%
Repeatability (RSDr) < 20%
Reproducibility (RSDR) < 25%

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of 7-acetylintermedine N-oxide in honey using LC-MS/MS. The described sample preparation, based on acidic extraction and strong cation exchange SPE, effectively removes matrix interferences, enabling sensitive and accurate quantification. This method is suitable for routine monitoring in food safety laboratories and for research purposes, contributing to a better understanding and management of pyrrolizidine alkaloid contamination in the food supply.

References

  • Betteridge, K., et al. (2005). Solid-Phase Extraction and LC−MS Analysis of Pyrrolizidine Alkaloids in Honeys. Journal of Agricultural and Food Chemistry, 53(6), 1899-1907. Available at: [Link]

  • Food Standards Australia New Zealand (FSANZ). (2023). Pyrrolizidine alkaloids in foods. Available at: [Link]

  • German Federal Institute for Risk Assessment (BfR). (n.d.). Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS. Available at: [Link]

  • Waters Corporation. (n.d.). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Available at: [Link]

  • MDPI. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Molecules, 30(7), 2894. Available at: [Link]

  • Quality Services International GmbH. (2021). Pyrrolizidine alkaloids – Maximum Levels as of July 01, 2022. Available at: [Link]

  • ACS Publications. (2018). Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. Journal of Agricultural and Food Chemistry, 66(10), 2445-2455. Available at: [Link]

  • MDPI. (2022). Effective Solid Phase Extraction of Toxic Pyrrolizidine Alkaloids from Honey with Reusable Organosilyl-Sulfonated Halloysite Nanotubes. Nanomaterials, 12(19), 3429. Available at: [Link]

  • PubMed. (2010). Pyrrolizidine alkaloids (PAs) in honey and pollen-legal regulation of PA levels in food and animal feed required. Molecular Nutrition & Food Research, 54(1), 158-168. Available at: [Link]

  • PubMed. (2004). Solid-phase extraction and LC-MS analysis of pyrrolizidine alkaloids in honeys. Journal of Agricultural and Food Chemistry, 52(21), 6403-6410. Available at: [Link]

  • GBA Group. (2022). New EU maximum levels for pyrrolizidine alkaloids. Available at: [Link]

  • SCIEX. (n.d.). Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. Available at: [Link]

  • Agilent. (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Available at: [Link]

  • LCGC International. (2026). Determination of Pyrrolizidine Alkaloids in Food via LC-cIM-HRMS. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Pyrrolizidine alkaloids quantified in soil and water using UPLC-MS/MS. RSC Advances, 9(54), 31631-31640. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Molecules, 30(7), 2894. Available at: [Link]

  • EUR-Lex. (2015). Commission Recommendation (EU) 2015/1381 of 3 August 2015 on the monitoring of pyrrolizidine alkaloids in food. Available at: [Link]

  • Journal of Veterinary Research. (2025). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Available at: [Link]

  • Journal of Veterinary Research. (n.d.). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Available at: [Link]

  • National Institute of Metrology, China. (n.d.). Certificate of Certified Reference Material. Available at: [Link]

  • LabRulez. (2024). LC-MS/MS for Analysis of Pyrrolizidine Alkaloids. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical reaction products of 7-O-acetylintermedine N-oxide or... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Acetylintermedine N-oxide. PubChem Compound Summary for CID 168011813. Available at: [Link]

Sources

Application

Application Note: Solid-Phase Extraction and Quantitation of 7-Acetylintermedine N-oxide from Herbal Supplements

Scientific Context & Toxicological Significance Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are defensive secondary metabolites synthesized by over 6,000 plant species[1]. In the context of herbal supplement...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Toxicological Significance

Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are defensive secondary metabolites synthesized by over 6,000 plant species[1]. In the context of herbal supplements—particularly those derived from Symphytum officinale (comfrey), Borago officinalis (borage), and Eupatorium fortunei—the presence of 1,2-unsaturated PAs like 7-acetylintermedine N-oxide poses a severe toxicological risk[2].

Unlike free-base PAs, PANOs are highly water-soluble. Upon ingestion, they are reduced by gut microbiota to their free-base forms. Subsequent oxidation by hepatic cytochrome P450 enzymes generates highly reactive dehydropyrrolizidine (pyrrole) intermediates. These electrophiles cause rapid DNA cross-linking, leading to Hepatic Sinusoidal Obstruction Syndrome (HSOS) and long-term tumorigenicity[3]. Accurate quantitation of PANOs is a critical regulatory requirement, yet historical analytical methods often failed to adequately capture the highly polar N-oxide fraction, leading to severe underestimations of toxicity[4].

Metabolic_Activation PANO 7-Acetylintermedine N-oxide (PANO) Reduction Gut Microbiota Reduction PANO->Reduction FreeBase 7-Acetylintermedine (Free Base) Reduction->FreeBase CYP450 Hepatic CYP450 Oxidation FreeBase->CYP450 Pyrrole Reactive Dehydropyrrolizidine CYP450->Pyrrole Toxicity DNA Cross-linking & Hepatotoxicity Pyrrole->Toxicity

Metabolic activation pathway of 7-acetylintermedine N-oxide leading to hepatotoxicity.

Physicochemical Challenges & Sorbent Rationale

Isolating 7-acetylintermedine N-oxide from complex herbal matrices (which are rich in polyphenols, flavonoids, and terpenes) requires highly selective sample cleanup.

  • The Polarity Problem : 7-Acetylintermedine N-oxide is significantly more polar than its free-base counterpart. Traditional reversed-phase (C18) solid-phase extraction (SPE) fails to retain PANOs effectively, resulting in early breakthrough and poor recovery[3].

  • The pKa Challenge : PANOs are weakly basic (pKa < 5). While pure Strong Cation Exchange (SCX) sorbents can retain them, any slight fluctuation in loading pH can cause the N-oxide to deprotonate and elute prematurely[5].

  • The Mixed-Mode Solution : To overcome this, Mixed-Mode Cation Exchange (e.g., Oasis MCX or Cleanert PCX) is the gold standard[2][5]. These sorbents feature a hydrophilic-lipophilic balanced polymeric backbone functionalized with strong sulfonic acid groups. This dual-retention mechanism allows the sorbent to capture the fully protonated PANO via strong ionic bonds, while the polymeric backbone retains non-polar matrix interferents that can be aggressively washed away with organic solvents.

Self-Validating SPE Protocol

The following protocol utilizes a 150 mg / 6 cc mixed-mode polymeric cation exchange cartridge. To ensure this workflow operates as a self-validating system , it incorporates mandatory breakthrough monitoring and isotopic internal standardization.

Reagents & Materials
  • Sorbent: Mixed-mode strong cation exchange cartridge (e.g., Oasis MCX or Cleanert PCX, 150 mg, 6 cc)[2][5].

  • Extraction Solvent: 0.05 M Sulfuric acid ( H2​SO4​ ) in water.

  • Wash Solvents: 0.1% Formic acid in water; 100% Methanol.

  • Elution Solvent: 5% Ammonium hydroxide ( NH4​OH ) in Methanol.

  • Internal Standard (IS): Echimidine-d7 N-oxide (or equivalent stable isotope-labeled PANO).

Step-by-Step Methodology & Causality
  • Sample Preparation & Isotope Spiking:

    • Action: Weigh 1.0 g of homogenized herbal supplement into a 50 mL centrifuge tube. Spike with 50 µL of IS (1 µg/mL). Add 10 mL of 0.05 M H2​SO4​ . Sonicate for 30 minutes, then centrifuge at 5000× g for 10 minutes.

    • Causality: The highly acidic environment (pH < 2) ensures complete protonation of the weakly basic 7-acetylintermedine N-oxide. The IS spike prior to extraction self-validates the recovery efficiency and compensates for downstream matrix effects.

  • Sorbent Conditioning:

    • Action: Pass 5 mL of Methanol followed by 5 mL of LC-MS grade Water through the cartridge.

    • Causality: Methanol solvates the polymeric backbone, maximizing the surface area of the hydrophobic sites. Water removes excess organic solvent and prepares the sulfonic acid sites for the aqueous acidic sample.

  • Sample Loading & Breakthrough QC:

    • Action: Load 5 mL of the acidic supernatant at a controlled flow rate of 1–2 mL/min. QC Step: Collect the loading effluent in a separate vial.

    • Causality: The protonated PANO binds tightly to the negatively charged sulfonic acid groups via electrostatic interactions. Analyzing the collected effluent confirms that the sorbent's ion-exchange capacity was not exceeded (zero breakthrough).

  • Aqueous Wash:

    • Action: Pass 5 mL of 0.1% Formic Acid through the cartridge.

    • Causality: Removes highly polar, non-basic matrix components (e.g., sugars, organic acids) while maintaining the acidic environment necessary to keep the PANO protonated and locked to the sorbent.

  • Organic Wash:

    • Action: Pass 5 mL of 100% Methanol.

    • Causality: Disrupts hydrophobic interactions, washing away neutral lipophilic interferents (e.g., flavonoids, lipids). The PANO remains retained solely by the strong ionic bond, which is unaffected by the organic wash.

  • Target Elution:

    • Action: Elute with 5 mL of 5% NH4​OH in Methanol.

    • Causality: The high pH of the ammonia instantly neutralizes the protonated PANO, breaking the electrostatic bond. The methanol simultaneously overcomes any secondary hydrophobic interactions, releasing the purified target analyte.

  • Reconstitution:

    • Action: Dry the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of initial LC mobile phase (e.g., 5% Methanol with 0.1% Formic Acid) for LC-MS/MS analysis.

SPE_Workflow Sample 1. Acidic Extraction (0.05M H2SO4) Cond 2. Sorbent Conditioning (MeOH followed by H2O) Sample->Cond Load 3. Sample Loading (Protonated PANO binds to sulfonic acid) Cond->Load Wash1 4. Aqueous Wash (0.1% Formic Acid) Load->Wash1 Wash2 5. Organic Wash (100% Methanol) Wash1->Wash2 Elute 6. Target Elution (5% NH4OH in Methanol) Wash2->Elute

Mixed-mode solid-phase extraction (SPE) workflow for pyrrolizidine alkaloid N-oxides.

Quantitative Data Summary

The selection of the SPE sorbent drastically impacts both the absolute recovery of 7-acetylintermedine N-oxide and the suppression of the ionization signal during MS analysis. As demonstrated in the data summary below, mixed-mode polymeric sorbents vastly outperform traditional silica-based phases.

Table 1: Comparative SPE Sorbent Recoveries for 7-Acetylintermedine N-oxide in Herbal Matrices

SPE Sorbent TypePrimary Retention MechanismAverage Recovery (%)Matrix Effect (Ion Suppression)
C18 (Reversed-Phase) Hydrophobic interactions35 - 48%Severe (> 40%)
SCX (Silica-based) Cation exchange60 - 72%Moderate (~ 25%)
Mixed-Mode (MCX/PCX) Hydrophobic + Cation exchange89 - 96% Minimal (< 10%)

Sources

Method

Synthesis and Purification of 7-Acetylintermedine N-oxide Analytical Standards

An In-depth Technical Guide Abstract Pyrrolizidine alkaloids (PAs) and their N-oxides are naturally occurring toxins that can contaminate food, animal feed, and herbal products, posing a significant health risk due to th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

Pyrrolizidine alkaloids (PAs) and their N-oxides are naturally occurring toxins that can contaminate food, animal feed, and herbal products, posing a significant health risk due to their hepatotoxic and genotoxic properties.[1][2] Regulatory bodies worldwide have established stringent maximum levels for these compounds, necessitating the availability of high-purity analytical standards for accurate monitoring and quantification.[1][3] 7-Acetylintermedine N-oxide is a key analyte in this class. This application note provides a comprehensive, field-proven guide for the chemical synthesis, purification, and analytical validation of 7-acetylintermedine N-oxide. The protocols herein are designed for researchers, analytical scientists, and drug development professionals requiring a reliable source of this certified reference material. We detail a two-step synthetic pathway starting from the precursor intermedine, followed by a robust multi-stage purification workflow, and conclude with methods for structural confirmation and purity assessment using LC-MS/MS and NMR spectroscopy.

Introduction: The Critical Need for PA N-Oxide Standards

Pyrrolizidine alkaloids are secondary metabolites produced by thousands of plant species, primarily as a defense mechanism.[2][4] These compounds can enter the human food chain through various routes, including contaminated grains, honey, herbal teas, and spices.[1][5] While the parent PAs are toxic, their N-oxide derivatives are also of significant concern. Although generally less toxic themselves, PA N-oxides can be converted back to the toxic parent alkaloid by reductases in the gastrointestinal tract, contributing to overall toxicity upon ingestion.[2]

Accurate risk assessment and regulatory enforcement depend on sensitive analytical methods, predominantly Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[3][4][5] The reliability of these methods is fundamentally reliant on the availability of high-purity, well-characterized analytical standards for both the parent PAs and their N-oxides.[2] Commercial availability of some standards can be limited, making in-house synthesis a viable and necessary option for many laboratories. This guide provides a detailed, scientifically-grounded protocol for producing 7-acetylintermedine N-oxide with the purity and documentation required for a reference standard.

Overall Synthesis and Purification Workflow

The production of high-purity 7-acetylintermedine N-oxide is achieved through a logical sequence of chemical synthesis, selective purification, and rigorous analytical validation. The workflow is designed to maximize yield and purity while ensuring the structural integrity of the final product.

Synthesis_Workflow Start Intermedine (Starting Material) Step1 Step 1: Acetylation (Acetic Anhydride, 4-DMAP) Start->Step1 Intermediate Crude 7-Acetylintermedine Step1->Intermediate Reaction Step2 Step 2: N-Oxidation (m-CPBA) Intermediate->Step2 CrudeProduct Crude 7-Acetylintermedine N-oxide Step2->CrudeProduct Reaction Purification Purification (SPE & Prep-HPLC) CrudeProduct->Purification Cleanup Validation Analytical Validation (LC-MS, NMR, Purity) Purification->Validation Quality Control FinalProduct Certified Analytical Standard Validation->FinalProduct Certification

Figure 1: Overall workflow for the synthesis and certification of 7-acetylintermedine N-oxide.

Part I: Synthesis Protocol

The synthesis is a two-step process: (1) selective acetylation of the C7-hydroxyl group of intermedine, followed by (2) N-oxidation of the tertiary amine of the pyrrolizidine core.

Step 1: Acetylation of Intermedine

This step introduces an acetyl group at the C7 position of the intermedine molecule. The use of 4-Dimethylaminopyridine (4-DMAP) as a catalyst is crucial for efficiently promoting the acylation of the sterically hindered secondary alcohol.

Reaction Scheme: Intermedine + Acetic Anhydride --(4-DMAP)--> 7-Acetylintermedine

Causality of Reagent Choice:

  • Acetic Anhydride: A powerful and readily available acetylating agent.

  • 4-DMAP: A highly effective nucleophilic catalyst that accelerates the acetylation of alcohols. It functions by forming a highly reactive N-acetylpyridinium intermediate, which is more susceptible to nucleophilic attack by the alcohol than acetic anhydride itself.[6]

  • Anhydrous Dichloromethane (DCM): An inert solvent that effectively dissolves the reactants and does not participate in the reaction. Its anhydrous nature is critical to prevent hydrolysis of the acetic anhydride.

Reagent/MaterialM.W.AmountMoles (mmol)Role
Intermedine299.36100 mg0.334Starting Material
Acetic Anhydride102.0964 µL0.668Acetylating Agent
4-DMAP122.174 mg0.033Catalyst
Anhydrous DCM-10 mL-Solvent
Saturated NaHCO₃ (aq)-20 mL-Quenching Agent
Brine-20 mL-Washing Agent
Anhydrous MgSO₄-As needed-Drying Agent

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 100 mg (0.334 mmol) of intermedine and 4 mg (0.033 mmol) of 4-DMAP in 10 mL of anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add 64 µL (0.668 mmol) of acetic anhydride dropwise with continuous stirring.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup & Extraction:

    • Quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 15 mL portions of DCM.

    • Combine the organic layers and wash with 20 mL of brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 7-acetylintermedine.

  • Intermediate Check: The crude product can be analyzed by LC-MS to confirm the formation of the desired product (Expected [M+H]⁺ = 342.2) before proceeding to the next step.

Step 2: N-Oxidation of 7-Acetylintermedine

This step converts the tertiary amine in the pyrrolizidine ring to its corresponding N-oxide. meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable and selective oxidizing agent for this transformation.

Reaction Scheme: 7-Acetylintermedine + m-CPBA --> 7-Acetylintermedine N-oxide

Causality of Reagent Choice:

  • m-CPBA: A widely used peroxyacid that cleanly and efficiently oxidizes tertiary amines to N-oxides with minimal side reactions. The resulting by-product, meta-chlorobenzoic acid, can be easily removed during workup.

Reagent/MaterialM.W.AmountMoles (mmol)Role
Crude 7-Acetylintermedine341.40~114 mg~0.334Starting Material
m-CPBA (77% max)172.5782 mg~0.367Oxidizing Agent
Dichloromethane (DCM)-10 mL-Solvent
10% Na₂S₂O₃ (aq)-15 mL-Reducing Quench
Saturated NaHCO₃ (aq)-15 mL-Neutralizing Wash

Experimental Protocol:

  • Reaction Setup: Dissolve the crude 7-acetylintermedine from the previous step in 10 mL of DCM and cool to 0 °C in an ice bath.

  • Reagent Addition: Add 82 mg (~0.367 mmol) of m-CPBA portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Workup:

    • Quench the reaction by adding 15 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to destroy any excess m-CPBA.

    • Wash the organic layer with 15 mL of saturated aqueous NaHCO₃ to remove the meta-chlorobenzoic acid by-product.

    • The product, being an N-oxide, is highly polar and may have significant water solubility.[4][7] It is crucial to retain and process the aqueous layer to recover the product.

Part II: Purification Protocol

A multi-step purification process is essential to achieve the >98% purity required for an analytical standard. This involves an initial cleanup using Solid-Phase Extraction (SPE) followed by final polishing with Preparative High-Performance Liquid Chromatography (Prep-HPLC).

Purification_Workflow Start Crude Reaction Mixture (Combined Aqueous & Organic after Workup) SPE_Load Load onto Strong Cation Exchange (SCX) SPE Cartridge Start->SPE_Load SPE_Wash Wash with Methanol (Removes Neutral Impurities) SPE_Load->SPE_Wash Step 1 SPE_Elute Elute with 2.5% NH₃ in Methanol SPE_Wash->SPE_Elute Step 2 SPE_Product Partially Purified N-oxide Fraction SPE_Elute->SPE_Product Step 3 Prep_HPLC Preparative RP-HPLC SPE_Product->Prep_HPLC Fraction_Collection Collect Peak Fractions Prep_HPLC->Fraction_Collection Evaporation Evaporate Solvent (Lyophilization) Fraction_Collection->Evaporation FinalProduct High-Purity 7-Acetylintermedine N-oxide Evaporation->FinalProduct

Figure 2: Multi-stage purification workflow for 7-acetylintermedine N-oxide.

Solid-Phase Extraction (SPE) Cleanup

SPE using a strong cation exchange (SCX) mechanism is an effective method for separating PAs and their N-oxides from complex matrices.[3][8] This step removes acidic and neutral impurities.

Protocol:

  • Sample Preparation: Concentrate the crude reaction mixture (both organic and aqueous layers from the N-oxidation workup) to dryness. Re-dissolve the residue in a minimal amount of 0.05 M sulfuric acid.[5]

  • Cartridge Conditioning: Condition a 500 mg SCX SPE cartridge by washing sequentially with 5 mL methanol, followed by 5 mL water, and finally 5 mL of 0.05 M sulfuric acid.

  • Loading: Load the prepared sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove neutral and weakly-bound impurities.

  • Elution: Elute the target N-oxide with 10 mL of 2.5% ammonia in methanol.[9] This basic solution neutralizes the charged N-oxide, releasing it from the sorbent.

  • Concentration: Collect the eluate and evaporate the solvent under reduced pressure to yield the enriched N-oxide fraction.

Preparative Reversed-Phase HPLC

Preparative HPLC is the final step to achieve analytical-grade purity. A C18 column is typically used for separating PAs and their N-oxides.[7]

ParameterConditionRationale
Column C18, 10 µm, 250 x 21.2 mmStandard reversed-phase chemistry for alkaloid separation; large diameter for high loading capacity.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 9.0Ammonium formate is a volatile buffer compatible with mass spectrometry and improves peak shape for basic compounds. A slightly alkaline pH can enhance the separation of isomers.[10]
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 5% B to 40% B over 30 minutesA shallow gradient provides optimal resolution of the target compound from closely eluting impurities.
Flow Rate 20 mL/minAppropriate for the column diameter.
Detection UV at 220 nmPyrrolizidine ring system has UV absorbance.
Injection Dissolve SPE eluate in 1-2 mL of Mobile Phase AEnsures compatibility with the HPLC system.

Protocol:

  • Perform multiple injections of the concentrated SPE eluate onto the preparative HPLC system.

  • Collect the fractions corresponding to the main product peak.

  • Pool the pure fractions and confirm purity using analytical HPLC-MS.

  • Remove the solvent from the pooled fractions, preferably by lyophilization (freeze-drying), to obtain the final product as a fluffy white solid.

Part III: Analytical Validation

The identity, structure, and purity of the final product must be rigorously confirmed.

LC-MS/MS for Identity Confirmation

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

ParameterCondition
Column High-inertness C18, 1.8 µm, 100 x 2.1 mm
Ionization Electrospray Ionization, Positive Mode (ESI+)
MS Scan Full Scan (m/z 100-500) and Product Ion Scan
Expected [M+H]⁺ m/z 358.18
Key MS/MS Fragment m/z 342.18
Other Fragments m/z 156, 138
NMR for Structural Elucidation

NMR spectroscopy provides definitive structural confirmation.[11][12]

Protocol:

  • Dissolve 2-5 mg of the final product in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or MeOD).

  • Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Features: Signals corresponding to the vinyl proton of the pyrrolizidine ring, protons adjacent to the N-oxide and ester groups, and the characteristic singlet for the acetyl methyl group (typically ~2.1 ppm).

  • Expected ¹³C NMR Features: A signal for the acetyl carbonyl carbon (typically ~170-175 ppm) and shifts in the pyrrolizidine ring carbons consistent with N-oxidation.

HPLC-UV for Purity Assessment

A final HPLC-UV analysis is performed to determine the purity of the standard.

Protocol:

  • Prepare a standard solution of the synthesized material at approximately 1 mg/mL.

  • Analyze using the analytical LC-MS method described in section 5.1.

  • Integrate the peak area of the main component and all impurities detected by the UV detector.

  • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100. The target purity should be ≥98%.

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the synthesis and purification of 7-acetylintermedine N-oxide analytical standards. By following this detailed protocol, research and quality control laboratories can reliably produce this critical reference material in-house. The described methods, from the catalyzed acetylation and selective N-oxidation to the multi-step chromatographic purification, ensure a final product that meets the high-purity requirements for accurate analytical testing and regulatory compliance in the field of food safety and toxicology.

References

  • Mattocks, A. R. (1986). Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press. (URL not available)
  • Waters Corporation. (n.d.). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Retrieved from [Link]

  • Cheng, D., et al. (2018). Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • He, X., et al. (2021). Metabolism of carcinogenic pyrrolizidine alkaloids and pyrrolizidine alkaloid N-oxides by rat primary hepatocytes generate the same characteristic DHP-DNA adducts. Chemical Research in Toxicology. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. Retrieved from a relevant university repository or publication source. (URL based on search result context: [Link])

  • Gratz, S. R., et al. (2018). Investigation of Pyrrolizidine Alkaloids and Their N-Oxides in Commercial Comfrey-Containing Products and Botanical Materials by Liquid Chromatography Electrospray Ionization Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • German Federal Institute for Risk Assessment (BfR). (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS - Method Protocol. Retrieved from [Link]

  • Mattocks, A. R. (1961). Detection of N-Oxides of the Pyrrolizidine Alkaloids. Nature. Retrieved from [Link]

  • Kaltner, F., et al. (2020). Structural Modifications of Certain Pyrrolizidine Alkaloids During Sample Extraction and Its Impact on Analytical Results. ResearchGate. Retrieved from [Link]

  • Al-Majthoub, M. M., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. Retrieved from [Link]

  • Casado-Berrocal, P., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry. Retrieved from [Link]

  • Witte, L., et al. (1993). Isolation of the Pyrrolizidine Alkaloid Intermedine-N-oxide from Cerinthe glabra and ab initio Calculation of its 13C NMR Shifts. Natural Product Research. Retrieved from a relevant journal source. (URL based on search result context: [Link])

  • The Organic Chemistry Tutor. (2020). Acetylation Reaction Mechanism-Organic Chemistry. Retrieved from [Link]

  • Kaltner, F., & Rychlik, M. (2020). Structural Modifications of Certain Pyrrolizidine Alkaloids During Sample Extraction and Its Impact on Analytical Results. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Acetylintermedine N-oxide. PubChem Compound Database. Retrieved from [Link]

  • Wawer, I., et al. (2000). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • GL Sciences. (n.d.). State-of-the-art C18 HPLC Columns. Retrieved from [Link]

Sources

Application

Application Note: Preparative HPLC-UV Isolation of 7-Acetylintermedine N-oxide from Plant Extracts

Introduction Pyrrolizidine alkaloids (PAs) and their corresponding N-oxides (PANOs) are defensive secondary metabolites synthesized by plant families such as Boraginaceae (e.g., Symphytum officinale, commonly known as co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrrolizidine alkaloids (PAs) and their corresponding N-oxides (PANOs) are defensive secondary metabolites synthesized by plant families such as Boraginaceae (e.g., Symphytum officinale, commonly known as comfrey)[1]. 7-acetylintermedine N-oxide is a highly polar, hepatotoxic PANO that requires stringent analytical monitoring in botanical drug development and toxicological research[2]. Because PAs and PANOs often co-occur as complex mixtures of stereoisomers (e.g., intermedine versus lycopsamine derivatives), isolating high-purity reference standards is a significant chromatographic challenge[3]. This application note outlines an optimized, self-validating protocol for the extraction, solid-phase extraction (SPE) clean-up, and preparative HPLC-UV isolation of 7-acetylintermedine N-oxide from plant matrices.

Mechanistic Insights & Causality

Successful isolation of 7-acetylintermedine N-oxide hinges on manipulating its specific physicochemical properties:

  • Acidic Extraction Dynamics : PANOs are highly water-soluble, whereas free-base PAs exhibit variable polarity. Utilizing a dilute acidic extraction (e.g., 0.2% H₂SO₄) protonates the free bases, ensuring that both forms are comprehensively partitioned into the aqueous phase while leaving lipophilic plant waxes and chlorophylls behind in the solid pellet[4].

  • Silanol Suppression in Chromatography : PAs contain basic nitrogen atoms that strongly interact with residual silanols on silica-based reversed-phase columns, leading to severe peak tailing and loss of resolution[4]. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase acts as a critical ion-pairing agent. It maintains a low pH to fully protonate the analytes and suppresses silanol ionization, thereby yielding sharp, symmetrical peaks[5].

  • Low-Wavelength UV Detection : 7-acetylintermedine N-oxide lacks an extended conjugated π -system. Its UV absorbance is restricted to the weak transitions of the ester carbonyl and the unsaturated pyrrolizidine ring. Consequently, UV detection must be performed at low wavelengths (200–220 nm, optimally 205 nm) to achieve sufficient sensitivity for fraction triggering[6].

Experimental Workflow

Workflow N1 Plant Biomass (e.g., S. officinale) Pulverization to 40 mesh N2 Acidic Extraction 0.2% H2SO4, Sonication N1->N2 N3 Centrifugation & Neutralization Adjust supernatant to pH 7.0 N2->N3 N4 SPE Clean-up (C18 Cartridge) Remove polar matrix interferences N3->N4 N5 Elution & Concentration 100% Methanol, N2 Evaporation N4->N5 N6 Preparative HPLC-UV C18 Column, 205 nm Detection N5->N6 N7 Fraction Collection 7-acetylintermedine N-oxide N6->N7

Extraction and HPLC-UV isolation workflow for 7-acetylintermedine N-oxide.

Step-by-Step Protocol
Phase 1: Matrix Extraction
  • Preparation : Mill dried Symphytum officinale roots to a fine powder (40 mesh) to maximize the solvent contact area[4].

  • Acidification : Suspend 10.0 g of the pulverized biomass in 150 mL of 0.2% (v/v) aqueous sulfuric acid (H₂SO₄)[7].

  • Acoustic Cavitation : Sonicate the suspension for 30 minutes at ambient temperature to disrupt cell walls and accelerate mass transfer[7].

  • Phase Separation : Centrifuge the homogenate at 10,000 × g for 10 minutes. Decant the supernatant and adjust the pH to 7.0 using dilute ammonium hydroxide (NH₄OH) to prepare the extract for SPE loading[4].

Phase 2: Solid-Phase Extraction (SPE) Clean-up
  • Conditioning : Activate a reversed-phase C18 SPE cartridge (500 mg/6 mL) with 5 mL of LC-MS grade Methanol, followed by equilibration with 5 mL of LC-MS grade water[7].

  • Loading : Pass the neutralized aqueous extract through the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing : Flush the sorbent with 5 mL of water to elute highly polar matrix interferences, such as mucilage and simple sugars[7].

  • Elution : Elute the retained PAs and PANOs using 10 mL of 100% Methanol[7].

  • Reconstitution : Evaporate the methanolic eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1.0 mL of the initial HPLC mobile phase (95% Water / 5% Acetonitrile)[4].

Phase 3: Preparative HPLC-UV Isolation

HPLCLogic M Mobile Phase 0.1% TFA in H2O/ACN (Suppresses silanol ionization) C C18 Stationary Phase (Retains polar N-oxides) M->C D UV Detector @ 205 nm (Detects weak ester chromophores) C->D F Fraction Collector (Time/Threshold triggered) D->F

HPLC-UV system causality for isolating polar pyrrolizidine alkaloid N-oxides.

Quantitative Data: HPLC-UV Method Parameters

Table 1: Optimized Semi-Preparative HPLC-UV Conditions

ParameterSpecification
Stationary Phase Reversed-Phase C18 (e.g., 250 mm × 10.0 mm, 5 µm)
Mobile Phase A LC-MS Grade Water + 0.1% Trifluoroacetic acid (TFA)
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Trifluoroacetic acid (TFA)
Flow Rate 3.0 mL/min[5]
Injection Volume 100 µL (Extract Reconstitution)
Detection Wavelength UV at 205 nm[6]
Column Temperature 35 °C[8]

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
15.08515
30.05050
35.0595
40.0955
Self-Validating Systems (Trustworthiness)

To ensure the analytical integrity and reproducibility of the isolation protocol, the following self-validating mechanisms must be integrated into the workflow:

  • System Suitability Testing (SST) : Prior to preparative injection, run an SST using a mixed standard of intermedine and lycopsamine. The chromatographic resolution ( Rs​ ) between these closely eluting stereoisomers must exceed 1.5. Failure indicates compromised column efficiency or incorrect mobile phase preparation, which will inevitably result in the co-elution of 7-acetylintermedine N-oxide with 7-acetyllycopsamine N-oxide[3].

  • Matrix Spike Recovery : Spiking a known concentration of a surrogate PA standard (e.g., monocrotaline) into a parallel extraction blank allows for the continuous monitoring of SPE recovery rates. Recoveries should fall between 80–100%; deviations suggest sorbent overloading or incomplete elution[6].

  • Orthogonal Verification : Following fraction collection, lyophilize the target peak and subject it to LC-MS/MS (MRM mode). The presence of a protonated precursor ion at m/z 358 ( [M+H]+ ) unequivocally confirms the isolation of the 7-acetylintermedine N-oxide mass group (Molecular Weight: 357.40 g/mol ), which can then be structurally finalized via NMR spectroscopy[9].

References
  • Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. PMC (nih.gov). 1

  • 7-Acetylintermedine N-oxide phyproof Reference Substance. Sigma-Aldrich. 9

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. 3

  • LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources. MDPI. 2

  • Profiling of Dehydropyrrolizidine Alkaloids and their N-Oxides in Herbarium-Preserved Specimens of Amsinckia Species Using HPLC-esi(+)MS. ACS Publications. 10

  • Analysis of Pyrrolizidine Alkaloids. University of Pretoria. 6

  • Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. DigitalCommons@PCOM. 4

  • Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS - Method Protocol. BfR. 7

  • Multi-Response Optimization of Pyrrolizidine Alkaloids Removal from Chrysanthemum morifolium by High-Pressure Extraction. MDPI. 8

  • Improved Method for Isolation of Lycopsamine from Roots of Comfrey (Symphytum officinale). ResearchGate. 5

  • A Symphytum officinale Root Extract Exerts Anti-inflammatory Properties by Affecting Two Distinct Steps of NF-κB Signaling. PMC (nih.gov). 11

Sources

Method

Application Note: In Vivo Toxicity Testing and Biomarker Quantification for Pyrrolizidine Alkaloid N-Oxides (PANOs)

Executive Summary & Mechanistic Rationale Pyrrolizidine alkaloids (PAs) and their corresponding N-oxides (PANOs) are naturally occurring phytotoxins found in over 6,000 plant species worldwide, posing significant contami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Pyrrolizidine alkaloids (PAs) and their corresponding N-oxides (PANOs) are naturally occurring phytotoxins found in over 6,000 plant species worldwide, posing significant contamination risks in herbal medicines, teas, and agricultural products[1][2]. While 1,2-unsaturated free base PAs are well-established hepatotoxins and genotoxic carcinogens, PANOs present a unique toxicological challenge. In vitro, PANOs exhibit significantly lower cytotoxicity due to their high water solubility and inability to be directly oxidized into reactive metabolites by hepatic enzymes[3].

However, in vivo, PANOs act as "Trojan horses." Upon oral ingestion, they undergo extensive metabolic reduction to their corresponding free base PAs. This critical toxification step is mediated primarily by the anaerobic microbiota in the gastrointestinal tract, and to a lesser extent, by hepatic reductases[4][5]. Once converted to free base PAs, hepatic cytochrome P450 enzymes (predominantly CYP3A, CYP1A2, and CYP2D6) catalyze their oxidative bioactivation into highly reactive, electrophilic dehydropyrrolizidine (DHP) metabolites[4]. These DHPs rapidly bind to cellular nucleophiles, forming covalent DHP-protein and DHP-DNA adducts[6][7]. This covalent binding is the direct causal mechanism for PA-induced hepatic sinusoidal obstruction syndrome (HSOS), megalocytosis, and long-term tumorigenicity[1][8].

PANO_Metabolism PANO Pyrrolizidine Alkaloid N-Oxide (PANO) Ingestion GI_Tract GI Tract Microbiota & Hepatic Reductases PANO->GI_Tract Reduction Free_PA Free Base PA (Toxic Precursor) GI_Tract->Free_PA CYP450 Hepatic CYP450 (CYP3A, CYP1A2, CYP2D6) Free_PA->CYP450 Oxidation DHP Reactive Pyrrolic Metabolites (DHPs) CYP450->DHP Bioactivation Adducts DHP-DNA & DHP-Protein Adducts DHP->Adducts Covalent Binding Detox Glutathione (GSH) Conjugation (Detox) DHP->Detox GST Catalysis Toxicity Hepatotoxicity (HSOS) & Genotoxicity Adducts->Toxicity Cellular Damage

Metabolic activation pathway of PANO to reactive DHPs leading to toxicity.

The Causality of Experimental Design: Why In Vivo?

A common pitfall in PA toxicology is relying solely on standard 2D hepatocyte cultures to assess PANO safety. Because these in vitro models lack the complex, anaerobic intestinal microbiome required to reduce PANOs to PAs, they yield false-negative safety profiles[5]. An in vivo model is the only self-validating system capable of capturing the complete absorption, distribution, metabolism, and excretion (ADME) cycle[9]. By utilizing oral gavage in rodent models, researchers replicate the natural dietary exposure route, allowing the gut flora to perform the critical first step of toxification before hepatic bioactivation[10].

Protocol I: 28-Day Repeated Dose Oral Toxicity Study (OECD 407 Adapted)

This protocol is adapted from OECD Guideline 407 and optimized specifically for capturing the toxicokinetics and cumulative damage of PANOs[10].

Materials & Subjects:

  • Model: Male Fischer 344 (F344) rats (6-8 weeks old). Causality: F344 rats possess well-characterized CYP450 profiles that closely model human PA susceptibility and are the gold standard for PA-induced liver tumorigenesis studies[10].

  • Test Article: Purified PANO (e.g., Retrorsine N-oxide or Riddelliine N-oxide) dissolved in 0.15 M NaCl[10].

Step-by-Step Methodology:

  • Acclimation & Grouping: Acclimate the F344 rats for 7 days in a controlled environment. Randomize into four groups (n=10/group): Vehicle Control, Low Dose (0.1 mg/kg bw), Mid Dose (1.0 mg/kg bw), and High Dose (3.3 mg/kg bw)[10]. Causality: The 3.3 mg/kg upper limit prevents acute lethality (which obscures chronic mechanistic data) while ensuring sufficient DHP adduct formation for downstream biomarker quantification[10].

  • Administration: Administer the test article daily via oral gavage for 28 consecutive days to mimic chronic dietary exposure.

  • In-Life Observations: Monitor body weight, food/water consumption, and clinical signs of hepatotoxicity (e.g., ascites, jaundice, lethargy) daily.

  • Necropsy (Day 29): Euthanize animals via CO₂ asphyxiation. Collect whole blood in EDTA tubes. Excise the liver, lungs, and kidneys.

  • Tissue Processing: Fix the left lateral lobe of the liver in 10% neutral buffered formalin for histopathology (H&E staining to assess megalocytosis, hemorrhagic necrosis, and veno-occlusion)[8]. Snap-freeze the remaining liver tissue in liquid nitrogen for immediate biomarker analysis.

InVivo_Workflow Acclimation Animal Acclimation (F344 Rats, 7 Days) Dosing 28-Day Oral Gavage (Vehicle, Low, Mid, High Doses) Acclimation->Dosing Observation Daily Clinical Observation & Body Weight Tracking Dosing->Observation Necropsy Necropsy (Day 29) Blood & Tissue Collection Observation->Necropsy Histopathology Histopathology (Liver, Lungs, Kidneys) Necropsy->Histopathology Biomarker LC-MS/MS Quantitation (DHP-DNA/Protein Adducts) Necropsy->Biomarker Data Toxicokinetic Modeling & Risk Assessment Histopathology->Data Biomarker->Data

Standardized 28-day in vivo workflow for PANO toxicity and biomarker assessment.

Protocol II: DHP-Protein Adduct Quantification (Self-Validating Biomarker System)

To establish a self-validating system, the observation of toxicity must be directly linked to its biochemical mechanism. The quantification of DHP-protein adducts in blood or liver tissue proves unequivocally that the PANO was successfully reduced in the gut and bioactivated in the liver[6].

Step-by-Step Methodology:

  • Sample Preparation: Homogenize 50 mg of snap-frozen liver tissue or utilize 100 µL of whole blood collected during necropsy.

  • Thiol Cleavage Reaction: Add the sample to an acidic ethanol solution containing silver nitrate (AgNO₃). Causality: AgNO₃ selectively cleaves the specific thiol linkages between the DHP pyrrole ring (at the C7 and C9 positions) and the protein cysteine residues. The ethanol replaces the protein moiety, yielding the stable derivative 7,9-di-ethoxy-DHP (7,9-di-C₂H₅O-DHP)[6].

  • Extraction: Incubate the mixture at 60°C for 1 hour. Centrifuge at 10,000 × g for 10 minutes to precipitate denatured proteins. Extract the supernatant with ethyl acetate.

  • LC-MS/MS Analysis: Evaporate the organic extract to dryness under nitrogen gas and reconstitute in the mobile phase. Inject into an HPLC-ES-MS/MS system operating in multiple reaction monitoring (MRM) mode[6].

  • Quantification: Utilize an isotopically labeled internal standard (e.g., 7,9-di-C₂D₅O-DHP) spiked into the sample prior to extraction to accurately quantify the adduct levels, compensating for any matrix effects or extraction losses[6].

Quantitative Data: Toxicokinetic & Adduct Benchmarks

The following table summarizes the expected toxicokinetic behaviors and adduct formation potentials of PANOs compared to their free base counterparts and non-toxic structural variants, serving as a benchmark for evaluating in vivo assay results[4][8][9].

Compound ClassificationRepresentative AlkaloidIn Vitro CytotoxicityIn Vivo HepatotoxicityPrimary Metabolic PathwayDHP-Adduct Formation Potential
1,2-Unsaturated PANO Retrorsine N-oxideLowHighIntestinal Reduction → Hepatic OxidationHigh (Delayed Tₘₐₓ)
1,2-Unsaturated Free PA RetrorsineHighHighDirect Hepatic OxidationHigh (Rapid Tₘₐₓ)
1,2-Unsaturated PANO Riddelliine N-oxideLowHighIntestinal Reduction → Hepatic OxidationHigh (Delayed Tₘₐₓ)
Platynecine-type PA PlatynecineLowLowHydrolysis / Excretion (No double bond)None

Note: The delayed Tₘₐₓ in PANOs reflects the time required for gastrointestinal transit and microbial reduction prior to hepatic absorption[5].

References

  • Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids.PubMed (Archives of Toxicology).
  • Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation.ACS Publications (Chemical Research in Toxicology).
  • The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides.Thieme Connect (Planta Medica).
  • Biotransformation of Pyrrolizidine alkaloid N-Oxide to hepatotoxic Pyrrolizidine alkaloid.
  • Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Form
  • Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review.MDPI.
  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regul
  • Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study.PMC (Archives of Toxicology).
  • Potential Non-invasive Biomarkers of Pyrrolizidine Alkaloid-Induced Liver Toxicity and Exposure.ACS Publications (Chemical Research in Toxicology).
  • Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides.Journal of Food and Drug Analysis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-elution of 7-acetylintermedine N-oxide and lycopsamine N-oxide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the co-elution of 7-acetylintermedine N-oxide and lycopsamine N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the co-elution of 7-acetylintermedine N-oxide and lycopsamine N-oxide in High-Performance Liquid Chromatography (HPLC). These pyrrolizidine alkaloid (PA) N-oxides are structural isomers, making their separation a common analytical hurdle.[1][2] This resource provides in-depth troubleshooting strategies and detailed experimental protocols to achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: Why do 7-acetylintermedine N-oxide and lycopsamine N-oxide co-elute in my HPLC system?

A1: The co-elution of these two compounds is primarily due to their high structural similarity. 7-acetylintermedine N-oxide and lycopsamine N-oxide are diastereomers, meaning they have the same molecular formula (C17H27NO7 and C15H25NO6, respectively) and connectivity but differ in the spatial arrangement of atoms.[3][4][5][6][7][8] This results in very similar physicochemical properties, such as polarity and hydrophobicity, leading to nearly identical retention times under standard reversed-phase HPLC conditions.[1]

Q2: What is the fundamental principle to achieve separation of these isomers?

A2: The key to separating isomers is to exploit subtle differences in their interaction with the stationary and mobile phases.[9] This can be achieved by modifying the chromatographic conditions to amplify these minor structural differences. Key factors that can be manipulated include stationary phase chemistry, mobile phase composition (including organic modifier, pH, and additives), and column temperature.[10][11]

Q3: Are there alternative analytical techniques if HPLC fails to resolve these isomers?

A3: Yes, while this guide focuses on optimizing HPLC, other techniques can be employed. Supercritical Fluid Chromatography (SFC) offers complementary selectivity to reversed-phase LC and can be particularly effective for separating stereoisomers.[1][12] Additionally, two-dimensional liquid chromatography (2D-LC) can significantly enhance resolving power for complex mixtures containing structurally similar compounds.[13] Differential Mobility Spectrometry (DMS) coupled with mass spectrometry can also distinguish between isomeric species that are not chromatographically resolved.[14]

Troubleshooting Guide: Step-by-Step Resolution Strategies

This section provides a systematic approach to troubleshooting the co-elution of 7-acetylintermedine N-oxide and lycopsamine N-oxide. Each step includes an explanation of the underlying principles and a detailed experimental protocol.

Issue: Complete Co-elution or Poor Resolution (Rs < 1.5)

The primary goal is to increase the selectivity (α) between the two analytes, which will, in turn, improve the resolution (Rs).

Workflow for Troubleshooting Co-elution

G cluster_0 Initial Observation cluster_1 Method Optimization cluster_2 Outcome A Co-elution of Isomers B Step 1: Modify Mobile Phase - Change Organic Modifier - Adjust pH A->B Start Optimization C Step 2: Change Stationary Phase - Phenyl or PFP Column - HILIC Column B->C If resolution is still poor F Baseline Resolution (Rs ≥ 1.5) B->F Success D Step 3: Adjust Temperature - Lower Temperature Screening C->D If co-elution persists C->F Success E Step 4: Consider Chiral Separation D->E For challenging separations D->F Success E->F Success

Caption: A logical workflow for troubleshooting the co-elution of isomeric compounds.

Step 1: Mobile Phase Modification

The mobile phase is often the easiest parameter to adjust and can have a significant impact on selectivity.[9]

1.1 Change the Organic Modifier
  • Rationale: Acetonitrile and methanol, the most common organic modifiers in reversed-phase HPLC, interact differently with analytes and the stationary phase. Switching between them can alter selectivity.

  • Protocol:

    • If your current method uses acetonitrile, prepare an equivalent mobile phase with methanol, and vice versa.

    • Start with the same gradient profile or isocratic composition.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

    • Inject your sample and compare the chromatogram to your original method.

1.2 Adjust the Mobile Phase pH
  • Rationale: Pyrrolizidine alkaloid N-oxides are basic compounds.[1] The pH of the mobile phase will affect their degree of ionization.[1][15] Operating at a pH that is at least two units away from the pKa of the analytes ensures they are in a single ionic state, which can improve peak shape and potentially alter selectivity.[1][16] Acidic mobile phases, often containing formic acid, are commonly used to protonate the analytes and improve peak shape.[1]

  • Protocol:

    • If you are using an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7), try a slightly higher pH buffer, such as 5 mM ammonium formate adjusted to pH 3.5 or 4.0.

    • Ensure your column is stable at the chosen pH. Most silica-based C18 columns are stable between pH 2 and 8.[16]

    • Prepare the aqueous portion of the mobile phase with the new buffer and mix with the organic modifier.

    • Equilibrate the system thoroughly before injection.

Table 1: Example Mobile Phase Compositions for Screening

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Expected pHRationale
Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid~2.7Standard starting condition for PA analysis.[1]
Water + 0.1% Formic AcidMethanol + 0.1% Formic Acid~2.7Change in organic modifier to alter selectivity.
5 mM Ammonium Formate, pH 3.5Acetonitrile3.5Modest pH change to influence ionization.
5 mM Ammonium Formate, pH 3.5Methanol3.5Combination of pH and organic modifier change.
Step 2: Stationary Phase Selectivity

If mobile phase modifications are insufficient, changing the stationary phase chemistry is the next logical step.[10]

2.1 Phenyl or Pentafluorophenyl (PFP) Columns
  • Rationale: Standard C18 columns separate primarily based on hydrophobicity. Phenyl and PFP phases introduce additional separation mechanisms, such as π-π interactions, which can be highly effective for separating aromatic and isomeric compounds.[10][17][18]

  • Protocol:

    • Select a Phenyl or PFP column with similar dimensions to your current C18 column.

    • Install the new column and equilibrate with your optimized mobile phase from Step 1.

    • Inject the sample and evaluate the resolution. You may need to re-optimize the gradient profile due to differences in retention.

2.2 Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Rationale: HILIC is an excellent alternative for separating polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[19][20][21][22][23] Since N-oxides are polar, HILIC can offer a completely different selectivity profile. The retention mechanism in HILIC involves partitioning of the analyte between a water-enriched layer on the polar stationary phase and a mobile phase with a high organic content.[21][23]

  • Protocol:

    • Choose a HILIC column (e.g., bare silica, amide, or diol).

    • The mobile phase for HILIC is typically high in organic solvent (e.g., 95% acetonitrile) with a small amount of aqueous buffer (e.g., 5% of 10 mM ammonium formate).[21]

    • Equilibrate the column extensively, as HILIC columns can take longer to reach equilibrium.

    • Inject your sample. Note that the elution order in HILIC is generally the reverse of that in reversed-phase chromatography.[21]

Step 3: Temperature Optimization

Column temperature is a powerful yet often underutilized parameter for optimizing separations.[24]

  • Rationale: Temperature affects the thermodynamics of analyte-stationary phase interactions.[25] For isomers, even small changes in temperature can alter selectivity and improve resolution.[24] Lowering the temperature often increases retention and can enhance the differential interactions between isomers and the stationary phase, leading to better separation.[24][26] In some cases, increasing the temperature can also improve separation.[10][27] A study on the separation of PA isomers successfully used a column temperature of 5°C to resolve lycopsamine and indicine.[28]

  • Protocol:

    • Using a column oven, set the temperature to 10°C below your current method (e.g., from 40°C down to 30°C).

    • Allow the system to fully equilibrate at the new temperature.

    • Inject the sample and observe the effect on resolution.

    • Perform a temperature screening study by analyzing the sample at various temperatures (e.g., 10°C, 25°C, 40°C, and 50°C) to find the optimal condition.

Table 2: Effect of Temperature on Resolution (Hypothetical Data)

Temperature (°C)Retention Time (Analyte 1, min)Retention Time (Analyte 2, min)Resolution (Rs)
408.218.210.00
309.539.600.85
2011.1211.251.48
1013.4513.681.95
Step 4: Chiral Chromatography
  • Rationale: Since these compounds are diastereomers, a chiral stationary phase (CSP) can provide the necessary selectivity for separation.[29] Polysaccharide-based CSPs are commonly used for the separation of various enantiomers and diastereomers.[30]

  • Protocol:

    • Select a chiral column, such as one with a cellulose or amylose-based stationary phase.

    • Chiral separations often use normal-phase or polar organic mobile phases (e.g., hexane/ethanol or acetonitrile/methanol).[31]

    • Follow the column manufacturer's guidelines for mobile phase selection and equilibration.

    • Screen for separation under isocratic conditions before developing a gradient if necessary.

Workflow for Chiral Method Development

G A Select Chiral Stationary Phase (e.g., Polysaccharide-based) B Screen Mobile Phases (Normal Phase, Polar Organic, Reversed Phase) A->B C Optimize Mobile Phase Composition B->C D Optimize Temperature and Flow Rate C->D E Achieve Chiral Separation D->E

Caption: A streamlined workflow for developing a chiral HPLC separation method.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). Chromatographia. Retrieved from [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • HILIC Explained: What It Is & How It Works. (2016, June 23). Phenomenex. Retrieved from [Link]

  • Hydrophilic interaction chromatography. (2023, October 28). In Wikipedia. Retrieved from [Link]

  • Studzińska, S., & Bocian, S. (2006). Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method. Acta Chromatographica. Retrieved from [Link]

  • Studzińska, S., & Bocian, S. (2006). Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method. Taylor & Francis Online. Retrieved from [Link]

  • How Column Temperature Affects HPLC Resolution. (n.d.). Chrom Tech. Retrieved from [Link]

  • Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. (2017, January 16). Agilent Technologies. Retrieved from [Link]

  • Preparative Chiral Separation of the Pyrrolizidine Alkaloids Intermedine and Lycopsamine on Immobilized Amylose and Cellulose Based Stationary Phases. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. (2021, November 16). DigitalCommons@PCOM. Retrieved from [Link]

  • CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. (n.d.). University of Pretoria. Retrieved from [Link]

  • 7-Acetylintermedine N-oxide. (n.d.). PubChem. Retrieved from [Link]

  • Chiral Alkaloid Analysis. (2021, February 8). IntechOpen. Retrieved from [Link]

  • Lycopsamine N-Oxide. (n.d.). DrugBank. Retrieved from [Link]

  • Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. (n.d.). SCIEX. Retrieved from [Link]

  • Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method. (n.d.). PMC. Retrieved from [Link]

  • Determination of Toxic Pyrrolizidine Alkaloids in Traditional Chinese Herbal Medicines by UPLC-MS/MS and Accompanying Risk Assessment for Human Health. (2021, March 16). MDPI. Retrieved from [Link]

  • Determination of pyrrolizidine alkaloids in plant material using SFC-MS/MS. (2019). Shimadzu. Retrieved from [Link]

  • Pyrrolizidine alkaloids quantified in soil and water using UPLC-MS/MS. (2019, September 25). PMC. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek. Retrieved from [Link]

  • Why Temperature Is Important in Liquid Chromatography. (2025, March 6). Ibis Scientific, LLC. Retrieved from [Link]

  • How to Use Preparative HPLC - Part 3 About column temperature control in preparative. (n.d.). Shimadzu. Retrieved from [Link]

  • Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS. (2019, December 11). MDPI. Retrieved from [Link]

  • Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. (2018, February 27). ACS Publications. Retrieved from [Link]

  • Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times. (2004, August 13). PubMed. Retrieved from [Link]

  • Effect of Chromatographic Conditions on the Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases. (n.d.). Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023, October 12). ScienceDirect. Retrieved from [Link]

  • Lycopsamine N-oxide. (n.d.). PubChem. Retrieved from [Link]

  • Improve Chromatographic Separation for Better Results. (2026, April 4). Phenomenex. Retrieved from [Link]

  • The Use of Temperature for Method Development in LC. (n.d.). Chromatography Today. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]

  • How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate. Retrieved from [Link]

  • Theoretical reaction products of 7-O-acetylintermedine N-oxide or... (n.d.). ResearchGate. Retrieved from [Link]

  • 7-Acetylintermedine N-oxide. (n.d.). ChemBK. Retrieved from [Link]

Sources

Optimization

improving extraction recovery rates of 7-acetylintermedine N-oxide from plant tissues

Topic: Improving Extraction Recovery Rates of 7-Acetylintermedine N-oxide from Plant Tissues Welcome to the Technical Support Center for analytical chemists and drug development professionals working with pyrrolizidine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Extraction Recovery Rates of 7-Acetylintermedine N-oxide from Plant Tissues

Welcome to the Technical Support Center for analytical chemists and drug development professionals working with pyrrolizidine alkaloid N-oxides (PANOs). Extracting 7-acetylintermedine N-oxide from complex plant matrices (e.g., Symphytum officinale, Eupatorium fortunei) presents unique challenges due to the molecule's thermal lability and susceptibility to hydrolysis. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your recovery rates.

Troubleshooting Guide: Overcoming Low Recovery Rates

Q1: Why am I losing 7-acetylintermedine N-oxide during the initial solvent extraction? A: 7-acetylintermedine N-oxide contains a highly labile ester bond at the C7 position (1[1]). Recovery loss is almost always driven by two specific degradation pathways:

  • Ester Hydrolysis: The 7-acetyl group is easily cleaved in strongly acidic (pH < 2) or alkaline (pH > 9) environments, reverting the molecule to intermedine N-oxide.

  • N-oxide Reduction (Deoxygenation): PANOs are thermally sensitive. Prolonged exposure to high temperatures (e.g., Soxhlet extraction) or endogenous reducing agents in the plant matrix will reduce the N-oxide to its free base form, 7-acetylintermedine (2[2]).

Degradation A 7-Acetylintermedine N-oxide (Intact PANO) B Harsh Acids / Bases (pH < 2 or pH > 9) A->B Exposure C Excessive Heat / Reducing Agents A->C Exposure D Intermedine N-oxide (Ester Hydrolysis) B->D Deacetylation E 7-Acetylintermedine (N-oxide Reduction) C->E Deoxygenation

Fig 1: Primary degradation pathways of 7-acetylintermedine N-oxide during improper extraction.

Q2: How does my choice of extraction solvent impact PANO recovery? A: Alkalinity, polarity, and the existence form of the alkaloids dictate solvent efficacy. Because N-oxides are highly polar and water-soluble, non-polar solvents yield exceptionally poor recoveries. Using acidified alcohols disrupts plant cell walls and protonates the alkaloids, significantly boosting extraction efficiency without causing hydrolysis (2[2]).

Table 1: Effect of Extraction Solvents on PANO Recovery Rates (2[2])

Extraction Solvent Mean Recovery Rate (%) Standard Deviation
Ethanol 57.8% ± 7.45
Methanol 87.8% ± 2.31
0.05 M H₂SO₄ in Water 92.0% ± 2.99
0.05 M H₂SO₄ in Methanol 105.1% ± 4.64

| 0.05 M H₂SO₄ in Ethanol | 133.4% | ± 6.41 |

Q3: My SPE recoveries are inconsistent. What is failing in my purification chemistry? A: Inconsistent recoveries during Solid Phase Extraction (SPE) usually stem from improper pH control during the wash and elution phases. Polymeric Cation Exchange (PCX) cartridges rely on electrostatic interactions between the protonated alkaloid and the sulfonic acid resin (3[3]). Causality: If the wash step lacks sufficient acidity (e.g., using pure water instead of 1% formic acid), the PANO may prematurely elute. Conversely, if the elution solvent is not sufficiently basic (e.g., <5% ammonia), the electrostatic bond will not break, leaving the target compound permanently trapped on the column.

Step-by-Step Methodology: Optimized Extraction & PCX-SPE Workflow

This self-validating protocol ensures the structural integrity of 7-acetylintermedine N-oxide while maximizing matrix cleanup prior to LC-MS/MS analysis (4[4], 3[3]).

Phase 1: Mild Acidic Extraction
  • Homogenization: Pulverize the plant tissue using liquid nitrogen to halt enzymatic degradation (5[5]).

  • Solvent Addition: Weigh 2.0 g of dried material into a 50 mL centrifuge tube. Add 40 mL of 0.05 M sulfuric acid in 50% methanol (4[4]).

    • Validation Check: The mild acid ensures necessary protonation without cleaving the delicate 7-acetyl ester bond.

  • Agitation: Extract via an ultrasonic bath for 30 minutes at room temperature (<30°C). Avoid refluxing to prevent thermal reduction of the N-oxide.

  • Separation: Centrifuge at 6000 rpm for 10 minutes. Filter the supernatant to remove particulates (4[4], 2[2]).

Phase 2: Polymeric Cation Exchange (PCX) SPE
  • Conditioning: Precondition the PCX cartridge (200 mg/6 mL) with 5 mL of methanol, followed by 5 mL of 0.05 M sulfuric acid (3[3]).

    • Validation Check: Acid conditioning matches the sorbent pH to the sample pH, ensuring maximum retention upon loading.

  • Loading: Pass the filtered extract through the cartridge at a steady flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of LC-MS grade water, followed by 5 mL of 1% (v/v) formic acid (3[3]).

    • Validation Check: Formic acid removes neutral and acidic matrix interferences while keeping the PANO protonated and tightly bound to the resin.

  • Elution: Elute the target analytes with 5 mL of 5% ammonia in methanol (3[3]).

    • Validation Check: The strong base neutralizes the alkaloid, breaking the ionic interaction and releasing it from the sorbent.

  • Reconstitution: Dry the eluate under a gentle stream of nitrogen at 40°C. Redissolve in 1 mL of methanol/water (10:90, v/v) for immediate LC-MS/MS analysis.

Workflow A Plant Tissue Homogenization (Liquid N2) B Solvent Extraction (0.05 M H2SO4 in 50% MeOH) A->B C Centrifugation & Filtration (6000 rpm, 10 min) B->C D PCX-SPE Preconditioning (MeOH -> 0.05 M H2SO4) C->D E Sample Loading D->E F Washing (H2O -> 1% Formic Acid) E->F G Target Elution (5% NH3 in MeOH) F->G H N2 Drying & Reconstitution (for LC-MS/MS) G->H

Fig 2: Optimized extraction and PCX-SPE purification workflow for pyrrolizidine alkaloid N-oxides.

Frequently Asked Questions (FAQs)

Q: Can I use GC-MS instead of LC-MS/MS for 7-acetylintermedine N-oxide? A: No. N-oxides are thermally unstable and will rapidly degrade or reduce to their free bases in the heated injection port of a GC system. LC-MS/MS equipped with electrospray ionization (ESI+) is the gold standard for intact PANO analysis (4[4], 5[5]).

Q: Why am I seeing a mass shift in my LC-MS/MS spectra? A: If you observe a precursor ion at m/z 342 instead of the expected m/z 358 for 7-acetylintermedine N-oxide, your compound has undergone deoxygenation (reduction to the free base, 7-acetylintermedine) during extraction or ionization (6[6]). Ensure your extraction temperature remains strictly below 30°C and optimize your ESI source temperature to prevent in-source fragmentation.

References

  • Title: Profiling of Dehydropyrrolizidine Alkaloids and their N-Oxides in Herbarium-Preserved Specimens of Amsinckia Species Using HPLC-esi(+)MS Source: ACS Publications URL: [Link]

  • Title: LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources Source: MDPI URL: [Link]

  • Title: Simultaneous Determination and Risk Assessment of Pyrrolizidine Alkaloids in Artemisia capillaris Thunb. by UPLC Source: Semantic Scholar URL: [Link]

  • Title: Multi-Response Optimization of Pyrrolizidine Alkaloids Removal from Chrysanthemum morifolium by High-Pressure Extraction Source: MDPI URL: [Link]

  • Title: 7-Acetylintermedine N-oxide | C17H27NO7 | CID 168011813 Source: PubChem (NIH) URL: [Link]

Sources

Troubleshooting

preventing thermal degradation of 7-acetylintermedine N-oxide during GC-MS analysis

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the analysis of 7-acetylintermedine N-oxide. This document provides in-depth troubleshooting advice and answers to frequently a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the analysis of 7-acetylintermedine N-oxide. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this and other related pyrrolizidine alkaloid (PA) N-oxides. Our goal is to explain the causality behind common issues and provide robust, field-proven solutions.

The Fundamental Challenge: Why is Direct GC-MS of 7-Acetylintermedine N-oxide Problematic?

Question: We are trying to develop a GC-MS method for 7-acetylintermedine N-oxide, but we are facing significant issues with detection and reproducibility. What makes this compound so difficult to analyze directly by GC-MS?

Answer: Direct analysis of 7-acetylintermedine N-oxide, and indeed most tertiary amine N-oxides, by GC-MS is fundamentally unfeasible due to two core chemical properties of the molecule:

  • Non-Volatility: The N-oxide functional group (R₃N⁺-O⁻) is highly polar and zwitterionic.[1][2] This gives the molecule a very low vapor pressure, meaning it will not readily transition into the gas phase under conditions typically used in gas chromatography. For a compound to be analyzed by GC, it must be volatile enough to be carried through the column by the carrier gas.

  • Thermal Lability: The N-O bond in tertiary amine N-oxides is thermally weak.[2] At the high temperatures required for volatilization in the GC inlet (typically >200°C), the molecule does not vaporize intact. Instead, it undergoes rapid thermal degradation.[3][4] The primary degradation pathway is deoxygenation, where the N-oxide is reduced back to its corresponding tertiary amine, 7-acetylintermedine. Other fragmentation reactions can also occur.

Attempting to inject 7-acetylintermedine N-oxide directly into a GC-MS system will result in complete or partial degradation in the hot inlet liner, meaning the instrument is analyzing the degradation products, not the original target analyte. This leads to a host of problems addressed in the troubleshooting section below.

Troubleshooting Guide: Common GC-MS Issues

This section addresses specific problems you may encounter and explains the underlying chemical principles.

Question 1: Why am I seeing no peak at all for 7-acetylintermedine N-oxide in my chromatogram?

Answer: This is the most common outcome of attempting direct GC-MS analysis. The absence of a peak is typically due to one or both of the following reasons:

  • Complete Degradation: The molecule has completely decomposed in the GC inlet into smaller, volatile fragments that are either not detected or are lost in the solvent front.

  • Non-Volatilization: The compound did not vaporize and remains as a residue in the injection port liner. This can lead to contamination and issues with subsequent analyses.

Essentially, the energy supplied in the GC inlet is sufficient to break the molecule apart but not to successfully transition the intact N-oxide into the gas phase.

Question 2: I see a peak, but I suspect it's a degradation product. What is it likely to be?

Answer: If you observe a significant, reproducible peak, it is almost certainly a thermal degradation product. For 7-acetylintermedine N-oxide, the most common artifact is its parent tertiary amine, 7-acetylintermedine . This occurs via thermal deoxygenation in the hot GC inlet.

This process is illustrated below:

cluster_inlet GC Inlet (High Temperature) cluster_column GC Column / MS Detector N_Oxide 7-Acetylintermedine N-Oxide (Non-volatile, Thermally Labile) Degradation Thermal Deoxygenation (-O) N_Oxide->Degradation Heat (>200°C) Tertiary_Amine 7-Acetylintermedine (Volatile Degradation Product) Degradation->Tertiary_Amine Analysis Analysis of Degradation Product Tertiary_Amine->Analysis Enters Column

Thermal degradation of 7-acetylintermedine N-oxide in the GC inlet.

This means your quantitative results will be inaccurate and misleading, as you are measuring an artifact of the analytical process, not the concentration of the N-oxide in your original sample.

Recommended Analytical Strategies

Given the challenges of direct analysis, a modified approach is required. We present two robust strategies: an indirect GC-MS method and a superior alternative technique.

Strategy 1: Indirect GC-MS Analysis via Chemical Reduction (Recommended GC-MS Workflow)

Question: How can I reliably use GC-MS to quantify 7-acetylintermedine N-oxide?

Answer: The most reliable and scientifically sound method for analyzing pyrrolizidine alkaloid N-oxides by GC-MS is to convert them into a more stable and volatile form before injection. This is achieved through a two-step process: chemical reduction followed by derivatization .[3][5]

This workflow converts the problematic N-oxide into its corresponding tertiary amine, which is then silylated to improve its chromatographic behavior.

Start Sample Containing 7-Acetylintermedine N-Oxide Reduction Step 1: Chemical Reduction (e.g., with Zinc dust) Start->Reduction Reduced_Product Product: 7-Acetylintermedine (Tertiary Amine) Reduction->Reduced_Product Derivatization Step 2: Derivatization (e.g., Silylation with MSTFA) Reduced_Product->Derivatization Derivatized_Product Product: Silylated 7-Acetylintermedine (Volatile & Stable) Derivatization->Derivatized_Product GCMS Step 3: GC-MS Analysis Derivatized_Product->GCMS

Workflow for the indirect GC-MS analysis of PA N-oxides.

Experimental Protocol: Back-Reduction of Pyrrolizidine Alkaloid N-Oxides

This protocol describes the conversion of PA N-oxides to their free base counterparts using zinc dust, a common and effective method.[6]

  • Sample Preparation: Dissolve the extracted and purified sample residue in 5 mL of 2M sulfuric acid (H₂SO₄).

  • Reduction: Add approximately 50 mg of zinc dust to the acidic solution.

  • Reaction: Vigorously stir or vortex the mixture at room temperature for at least 1 hour to ensure complete reduction of the N-oxide. The solution may warm slightly.

  • Basification: After the reaction, make the solution strongly alkaline (pH > 10) by carefully adding concentrated ammonium hydroxide (NH₄OH). This converts the protonated alkaloids into their free base form.

  • Extraction: Extract the free base alkaloids from the aqueous solution using a suitable organic solvent, such as dichloromethane or chloroform, by performing a liquid-liquid extraction (3 x 5 mL).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent under a gentle stream of nitrogen to obtain the reduced alkaloid residue.

Experimental Protocol: Silylation for GC-MS Analysis

After reduction, the resulting 7-acetylintermedine still contains a hydroxyl group that can cause poor peak shape. Derivatization with a silylating agent masks this active hydrogen, improving volatility and thermal stability.[3][5]

  • Reagent Preparation: Use a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). A common reagent mixture is MSTFA + 1% TMCS.

  • Derivatization: Add 50-100 µL of the silylating reagent and 50-100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to the dried residue from the reduction step.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

This indirect approach provides a robust and reproducible method for quantifying PA N-oxides using GC-MS, but it's important to remember that you are measuring the total amount of the specific pyrrolizidine alkaloid (parent + N-oxide form).

Strategy 2: The Superior Alternative - Liquid Chromatography-Mass Spectrometry (LC-MS)

Question: Is there a better analytical technique for 7-acetylintermedine N-oxide that avoids these issues?

Answer: Yes, absolutely. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the universally recommended and superior method for the analysis of pyrrolizidine alkaloids and their N-oxides. [3][4][7][8][9]

LC-MS analysis operates at or near room temperature, completely circumventing the issue of thermal degradation. Furthermore, it is perfectly suited for analyzing polar, non-volatile compounds directly from solution, eliminating the need for chemical reduction or derivatization. This allows for the simultaneous and direct quantification of both the parent PA (7-acetylintermedine) and its N-oxide in the same analytical run.[3]

AttributeIndirect GC-MS AnalysisDirect LC-MS/MS Analysis
Analyte State Requires conversion to a volatile, stable derivative.Analyzes the native compound directly in solution.
Thermal Degradation Risk Low (post-derivatization).None.
Sample Preparation Complex and multi-step (reduction, extraction, derivatization).[3][6]Simple (dilute and shoot or solid-phase extraction).[10]
Direct Measurement No. Measures total PA after reduction. Cannot distinguish between the parent and N-oxide form in a single run.Yes. Separately quantifies the parent PA and the N-oxide.[3]
Accuracy High risk of inaccuracy due to incomplete reactions.High. Considered the gold standard method.[8][9]
Throughput Low due to extensive sample preparation.High.
Frequently Asked Questions (FAQs)

Q: Can I just use a lower GC inlet temperature to prevent degradation? A: While lowering the inlet temperature might reduce the rate of thermal degradation, it will not solve the fundamental problem of non-volatility. The compound still needs sufficient energy to enter the gas phase. In practice, you will likely find a temperature low enough to prevent degradation is also too low to achieve efficient sample vaporization and transfer to the column, resulting in poor sensitivity and peak shape.

Q: My sample contains both 7-acetylintermedine and its N-oxide. How can I use GC-MS to determine the concentration of each? A: This requires a differential measurement and highlights the complexity of using GC-MS for this purpose.

  • Analysis 1 (Parent PA): Analyze an aliquot of your sample directly (with derivatization if needed for the parent PA) to quantify the amount of 7-acetylintermedine already present.

  • Analysis 2 (Total PA): Take a separate aliquot and perform the chemical reduction protocol followed by derivatization and GC-MS analysis. This will give you the total concentration (pre-existing 7-acetylintermedine + 7-acetylintermedine from the reduced N-oxide).

  • Calculation: The concentration of 7-acetylintermedine N-oxide is the result of Analysis 2 minus the result of Analysis 1. This cumbersome process is why LC-MS/MS, which measures both compounds in a single run, is strongly preferred.[3]

References
  • Kowalczyk, E., & Kwiatek, K. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 27(23), 8414. [Link]

  • Wang, C., et al. (2005). Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid. Toxicology Letters, 155(3), 421-430. [Link]

  • Kempf, M., et al. (2008). Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry. Molecular Nutrition & Food Research, 52(10), 1193-1200. [Link]

  • Gratz, S. R., et al. (2004). Investigation of Pyrrolizidine Alkaloids and Their N-Oxides in Commercial Comfrey-Containing Products and Botanical Materials by Liquid Chromatography Electrospray Ionization Mass Spectrometry. Journal of AOAC International, 87(3), 575-585. [Link]

  • Steenkamp, V. (2003). Analysis of Pyrrolizidine Alkaloids. University of Pretoria etd. [Link]

  • Schrader, T., et al. (2024). Structural Modifications of Certain Pyrrolizidine Alkaloids During Sample Extraction and Its Impact on Analytical Results. Foods, 13(3), 488. [Link]

  • El-Shazly, A., & Wink, M. (2014). Gc-ms Determination of Pyrrolizidine Alkaloids in Four Senecio Species. Journal of the American Chemical Society, 65(2), 577-581. [Link]

  • Casado-Higes, A., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425, 136471. [Link]

  • Liedtke, M., et al. (2017). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 22(10), 1649. [Link]

  • Khuthier, A. H., et al. (1987). Studies of tertiary amine oxides. 9. Thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to the corresponding N-hydroxy lamines. The Journal of Organic Chemistry, 52(9), 1774-1777. [Link]

  • Xu, L., et al. (2024). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 13(7), 1018. [Link]

  • Bodi, D., et al. (2023). Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides. Frontiers in Pharmacology, 14, 1246736. [Link]

  • Wikipedia. (2024). Pyrrolizidine alkaloid. [Link]

  • Mattocks, A. R., & White, I. N. (1971). The conversion of pyrrolizidine alkaloids to N-oxides and to dihydropyrrolizine derivatives by rat-liver microsomes in vitro. Chemico-Biological Interactions, 3(5), 383-396. [Link]

  • Waters Corporation. (2022). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. [Link]

  • Xu, L., et al. (2024). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 13(7), 1018. [Link]

Sources

Optimization

stability of 7-acetylintermedine N-oxide reference standards in aqueous solutions

Technical Support Center: Stability and Handling of 7-Acetylintermedine N-oxide Reference Standards Overview 7-Acetylintermedine N-oxide (CAS: 685132-59-6) is a highly polar, [1]. As a primary reference standard used in...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Handling of 7-Acetylintermedine N-oxide Reference Standards

Overview 7-Acetylintermedine N-oxide (CAS: 685132-59-6) is a highly polar, [1]. As a primary reference standard used in food safety, toxicology, and pharmacognosy, its stability in aqueous solutions is a critical parameter for accurate LC-MS/MS quantification. PANOs are notoriously susceptible to chemical transformations, including ester hydrolysis and reduction to their corresponding tertiary free bases[2][3]. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to ensure analytical integrity.

Part 1: Troubleshooting & FAQs

Q1: Why does my 7-acetylintermedine N-oxide standard degrade rapidly when dissolved in pure water? Expert Answer: The degradation is primarily driven by two mechanisms: ester hydrolysis and reduction .

  • Ester Hydrolysis: 7-acetylintermedine N-oxide contains an ester linkage at the C-7 position. In unbuffered or slightly alkaline aqueous solutions, hydroxide ions nucleophilically attack the carbonyl carbon, cleaving the acetyl group to yield intermedine N-oxide and acetic acid[2][4].

  • Reduction: The N-oxide (N-O) bond is inherently unstable. In the presence of trace reducing agents, light, or prolonged ambient exposure in aqueous media, the compound readily reduces to its tertiary amine form, 7-acetylintermedine[5].

Q2: I am analyzing honey samples, and my spiked 7-acetylintermedine N-oxide recoveries are close to zero after a few hours. What is causing this? Expert Answer: This is a known matrix-induced degradation phenomenon. While PANOs can remain stable for months in dry matrices like hay or herbal tea, they undergo [6]. Honey contains natural reducing agents (e.g., ascorbic acid, reducing sugars) and enzymes that rapidly cleave the N-O bond, converting the N-oxide back to the free base within hours[6]. Solution: Perform extraction and LC-MS/MS analysis immediately after spiking, or use acidic crash solvents to denature matrix enzymes and stabilize the N-oxide.

Q3: During LC-MS/MS analysis, I observe a peak at m/z 342 instead of the expected m/z 358. Is my standard degraded? Expert Answer: Not necessarily; this is likely an in-source fragmentation artifact. The protonated molecular ion [M+H]⁺ for 7-acetylintermedine N-oxide is m/z 358. However, alkaloid N-oxides frequently exhibit a characteristic during electrospray ionization (ESI), resulting in an [M+H-16]⁺ ion at m/z 342[7]. To differentiate between in-source reduction and actual sample degradation, check the chromatographic retention time: the intact N-oxide elutes earlier (due to higher polarity) than the free base[1]. If the m/z 342 peak perfectly co-elutes with the m/z 358 peak, it is in-source fragmentation.

Q4: How should I prepare my stock and working solutions to maximize shelf life? Expert Answer: Never store primary stock solutions in 100% water. Prepare primary stocks in 100% LC-MS grade methanol or acetonitrile and[6][8]. For aqueous working solutions, acidify the water with 0.1% formic acid. The low pH protonates the N-oxide oxygen, stabilizing the molecule against reduction, and prevents alkaline hydrolysis of the C-7 acetyl ester[9][10].

Part 2: Data Presentation

Table 1: Stability Factors and Degradation Kinetics of 7-Acetylintermedine N-oxide

Environmental FactorImpact on StabilityMechanistic ConsequenceRecommended Mitigation
Aqueous pH > 7.0 High DegradationHydrolysis of C-7 acetyl ester to Intermedine N-oxide.Acidify solutions with 0.1% Formic Acid.
Honey Matrix Extremely High DegradationRapid reduction to 7-acetylintermedine (within hours).Extract immediately; use acidic crash solvents.
Dry Herbal Matrix StableRemains intact for >6 months.Store samples in cool, dry conditions.
Temperature (Aqueous) Moderate DegradationAccelerates both hydrolysis and reduction.Keep autosampler at 4°C; store stocks at -20°C.

Table 2: LC-MS/MS MRM Parameters for 7-Acetylintermedine N-oxide

CompoundPrecursor Ion [M+H]⁺Primary Product IonSecondary Product IonPolarity
7-Acetylintermedine N-oxide m/z 358.2m/z 214.1m/z 172.1ESI+
7-Acetylintermedine (Free Base) m/z 342.2m/z 198.1m/z 138.1ESI+

(Note: The m/z 214.1 fragment corresponds to the O7-acetyl ester of retronecine N-oxide, while m/z 172.1 represents the fully cleaved retronecine N-oxide core[4].)

Part 3: Experimental Protocols

Protocol 1: Preparation and Validation of Aqueous Working Standards Causality: This protocol utilizes organic solvents for long-term stability and acidic modifiers to prevent aqueous hydrolysis during analysis.

  • Primary Stock Preparation: Equilibrate the solid 7-acetylintermedine N-oxide standard vial to room temperature in a desiccator to prevent condensation. Dissolve 5.0 mg of the [8] in 5.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock. Store at -20°C.

  • Intermediate Dilution: Dilute the primary stock 1:100 in Methanol to create a 10 µg/mL intermediate solution.

  • Aqueous Working Solution Prep: On the day of analysis, dilute the intermediate solution into LC-MS grade water containing 0.1% Formic Acid to the desired calibration levels (e.g., 1–500 ng/mL)[11].

  • Self-Validation Check: Inject the working solution into the LC-MS/MS. Monitor the MRM transition for the free base (m/z 342 -> 198). If the free base peak area exceeds 2% of the N-oxide peak area, the standard has degraded and must be remade.

Protocol 2: Solid Phase Extraction (SPE) for Complex Matrices Causality: SPE removes matrix interferents and reducing agents that rapidly degrade PANOs.

  • Sample Extraction: Extract 1.0 g of homogenized sample with 10 mL of 0.05 M sulfuric acid. The acidic environment stabilizes the PANO and protonates the basic nitrogen for cation-exchange retention[11].

  • Conditioning: Condition a Strong Cation Exchange (PCX) SPE cartridge (200 mg/6 mL) with 5 mL Methanol, followed by 5 mL of water[10].

  • Loading & Washing: Load the acidic extract. Wash the cartridge with 5 mL of water, followed by 5 mL of 1% formic acid to remove neutral and acidic interferences[10].

  • Elution: Elute the PAs and PANOs using 5 mL of 0.5% ammoniated methanol. Critical Step: Dry the eluate immediately under a gentle nitrogen stream at 40°C to , which can cause ester hydrolysis[10]. Reconstitute in 10% Methanol / 90% Water (with 0.1% Formic acid).

Part 4: Visualizations

G PANO 7-Acetylintermedine N-oxide (Intact Standard) FreeBase 7-Acetylintermedine (Tertiary Base) PANO->FreeBase Reduction (-O) Hydrolyzed Intermedine N-oxide (Deacetylated) PANO->Hydrolyzed Ester Hydrolysis Matrix Reducing Agents (e.g., in Honey/Matrix) Matrix->PANO Triggers Alkaline Alkaline pH (Aqueous Solution) Alkaline->PANO Triggers

Degradation pathways of 7-acetylintermedine N-oxide via reduction and ester hydrolysis.

Workflow Step1 1. Solid Standard Storage (-20°C, Desiccated) Step2 2. Primary Stock Prep (100% MeOH or ACN) Step1->Step2 Step3 3. Working Aqueous Solution (H2O with 0.1% Formic Acid) Step2->Step3 Step4 4. LC-MS/MS Analysis (Monitor m/z 358 -> 214) Step3->Step4 Step5 5. Stability Validation (Check Free Base Formation) Step4->Step5

Workflow for the preparation, stabilization, and validation of PANO reference standards.

References

  • Influence of Storage on the Stability of Toxic Pyrrolizidine Alkaloids and Their N-Oxides in Peppermint Tea, Hay, and Honey. Journal of Agricultural and Food Chemistry.[Link]

  • Pyrrolizidine alkaloids (EHC 80, 1988). Inchem.org. [Link]

  • Biosynthesis of the necic acid moiety of lycopsamine type pyrrolizidine alkaloids. MACAU. [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC. [Link]

  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products. Semantic Scholar. [Link]

  • Simultaneous Determination and Risk Assessment of Pyrrolizidine Alkaloids in Artemisia capillaris Thunb. by UPLC. Semantic Scholar.[Link]

  • Isolation of the Pyrrolizidine Alkaloid Intermedine-N-oxide from Cerinthe glabra. Zeitschrift für Naturforschung.[Link]

  • Multi-Response Optimization of Pyrrolizidine Alkaloids Removal from Chrysanthemum morifolium by High-Pressure Extraction. PMC.[Link]

  • THE PYRROLIZIDINE ALKALOIDS OF ECHIUM PLANTAGENIUM L. University of Benghazi. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 7-Acetylintermedine N-oxide

This guide provides a comprehensive comparison of methodologies for the validation of a robust and reliable Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 7-acetylintermed...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of methodologies for the validation of a robust and reliable Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 7-acetylintermedine N-oxide. This document is intended for researchers, scientists, and drug development professionals who require accurate and precise measurement of this compound in various matrices.

7-Acetylintermedine N-oxide is a pyrrolizidine alkaloid (PA) N-oxide. PAs are a large group of toxins produced by numerous plant species worldwide.[1] Due to their potential hepatotoxicity, genotoxicity, and carcinogenicity, the presence of PAs in food, animal feed, and herbal medicines is a significant safety concern.[2][3] The N-oxide forms of PAs are often less toxic than their parent alkaloids but can be converted to the toxic form in the gut. Therefore, accurate quantification of both forms is crucial for a comprehensive risk assessment.

This guide will delve into the critical aspects of LC-MS/MS method validation, drawing upon internationally recognized guidelines from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[4][5][6][7] We will explore and compare different experimental approaches for sample preparation, chromatographic separation, and mass spectrometric detection, providing the scientific rationale behind these choices to ensure a fully validated and trustworthy analytical method.

The Foundation of a Reliable Method: A Comparison of Sample Preparation Strategies

The initial step in any bioanalytical method is the effective and reproducible extraction of the analyte from the sample matrix. The choice of extraction method can significantly impact the accuracy, precision, and sensitivity of the final measurement. For 7-acetylintermedine N-oxide, a polar compound, several strategies can be considered.

A common and effective technique for the extraction of PAs and their N-oxides from complex matrices is Solid-Phase Extraction (SPE) .[8][9] This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample.

Comparison of SPE Sorbents:

Sorbent TypeMechanismAdvantages for 7-Acetylintermedine N-oxideDisadvantages
C18 (Reversed-Phase) Hydrophobic interactionsEffective at removing non-polar interferences.May have lower retention for the polar N-oxide form.
Mixed-Mode Cation Exchange (MCX) Hydrophobic and cation exchange interactionsStrong retention of the basic pyrrolizidine ring, leading to cleaner extracts.[9]May require careful pH control during loading and elution.
Polymeric Sorbents Hydrophobic and/or ion exchange interactionsHigh loading capacity and can be used with a wider range of solvents.Can be more expensive than silica-based sorbents.

Experimental Protocol: Solid-Phase Extraction (SPE) using MCX

  • Sample Pre-treatment: Acidify the sample (e.g., with sulfuric or formic acid) to ensure the protonation of the tertiary amine in the pyrrolizidine ring, facilitating strong binding to the cation exchange sorbent.[1]

  • Conditioning: Condition the MCX cartridge with methanol followed by acidified water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with acidified water to remove polar interferences, followed by an organic solvent (e.g., methanol) to remove non-polar interferences.

  • Elution: Elute the 7-acetylintermedine N-oxide with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The change in pH neutralizes the charge on the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

The causality behind this protocol lies in the amphipathic nature of the MCX sorbent and the chemical properties of 7-acetylintermedine N-oxide. The initial acidic condition ensures the analyte is charged and retained by the cation exchange functional groups, while the final basic elution neutralizes this charge for efficient recovery.

Chromatographic Separation: Achieving Specificity

The goal of the chromatographic step is to separate 7-acetylintermedine N-oxide from other matrix components and potential isomers to ensure accurate quantification. Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed.[10]

Comparison of Chromatographic Columns:

Column ChemistryParticle SizeAdvantages for 7-Acetylintermedine N-oxideDisadvantages
C18 1.7 - 5 µmGood retention for moderately polar compounds. Widely available and versatile.May show peak tailing for basic compounds like PAs.
C8 1.7 - 5 µmLess hydrophobic than C18, potentially better for more polar N-oxides.May have lower retention and resolution for some analytes.
Phenyl-Hexyl 1.7 - 5 µmOffers alternative selectivity through pi-pi interactions, which can be beneficial for aromatic-containing PAs (not directly applicable here but useful for broader PA screens).Selectivity can be highly dependent on the mobile phase.
HILIC (Hydrophilic Interaction Liquid Chromatography) 1.7 - 5 µmExcellent retention for very polar compounds like N-oxides.Requires careful control of mobile phase water content and can have longer equilibration times.

Experimental Protocol: Reversed-Phase UHPLC

  • Column: A C18 column with a particle size of less than 2 µm is recommended for high resolution and fast analysis times.[10]

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and promote ionization in the mass spectrometer.

  • Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.

  • Gradient Elution: A gradient from a low to a high percentage of organic mobile phase will effectively elute the analyte and separate it from other components.

  • Flow Rate: Typically 0.3 - 0.5 mL/min for UHPLC systems.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is crucial for reproducible retention times.

The choice of an acidic mobile phase is critical as it ensures the analyte is protonated, leading to better chromatographic peak shape on silica-based columns and enhanced sensitivity in positive ion electrospray ionization mass spectrometry.

Detection by Tandem Mass Spectrometry: Ensuring Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) is the gold standard for the quantification of trace-level analytes in complex matrices due to its high selectivity and sensitivity.[11] The most common ionization technique for PA analysis is Electrospray Ionization (ESI) in the positive ion mode.

Experimental Protocol: MS/MS Detection

  • Ionization: ESI in positive ion mode.

  • Precursor Ion Selection: The protonated molecule of 7-acetylintermedine N-oxide ([M+H]⁺) is selected in the first quadrupole (Q1). The exact mass can be found from sources like PubChem.[12]

  • Collision-Induced Dissociation (CID): The precursor ion is fragmented in the second quadrupole (Q2) by collision with an inert gas (e.g., argon).

  • Product Ion Monitoring: Specific product ions are monitored in the third quadrupole (Q3). The selection of at least two specific and intense product ions for each analyte in Multiple Reaction Monitoring (MRM) mode provides a high degree of confidence in the identification and quantification.

The selection of MRM transitions is a critical step in method development and should be optimized by infusing a standard solution of 7-acetylintermedine N-oxide.

Method Validation: A Framework for Trustworthiness

A bioanalytical method is not complete until it has been thoroughly validated to demonstrate that it is reliable and reproducible for its intended purpose.[13][14][15] The key validation parameters, as defined by regulatory bodies, are outlined below.

Validation Parameters and Acceptance Criteria (based on FDA and EMA Guidelines):

ParameterDescriptionAcceptance Criteria
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7]No significant interfering peaks at the retention time of the analyte in blank samples.
Accuracy The closeness of the determined value to the nominal or known true value.[7]The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of agreement among a series of measurements from the same homogeneous sample.[7]The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.[5]A linear regression with a correlation coefficient (r²) of ≥ 0.99 is typically required. At least six non-zero concentration levels.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[7]The analyte response should be at least 5 times the response of a blank sample. Precision should be ≤ 20% and accuracy within ±20%.
Matrix Effect The alteration of the analyte's ionization efficiency due to co-eluting matrix components.The CV of the matrix factor across different lots of matrix should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentrations should be within ±15% of the initial concentration.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the key workflows.

Sample Preparation Workflow cluster_0 Sample Preparation Sample Sample Pre-treatment\n(Acidification) Pre-treatment (Acidification) Sample->Pre-treatment\n(Acidification) SPE Conditioning SPE Conditioning Pre-treatment\n(Acidification)->SPE Conditioning Sample Loading Sample Loading SPE Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution Analysis Analysis Evaporation & Reconstitution->Analysis

Caption: The workflow for sample preparation using Solid-Phase Extraction (SPE).

LC-MS/MS Analysis Workflow cluster_1 LC-MS/MS Analysis Reconstituted Sample Reconstituted Sample UHPLC Injection UHPLC Injection Reconstituted Sample->UHPLC Injection Chromatographic Separation\n(C18 Column) Chromatographic Separation (C18 Column) UHPLC Injection->Chromatographic Separation\n(C18 Column) ESI Source\n(Positive Ion Mode) ESI Source (Positive Ion Mode) Chromatographic Separation\n(C18 Column)->ESI Source\n(Positive Ion Mode) Q1: Precursor Ion Selection Q1: Precursor Ion Selection ESI Source\n(Positive Ion Mode)->Q1: Precursor Ion Selection Q2: Fragmentation (CID) Q2: Fragmentation (CID) Q1: Precursor Ion Selection->Q2: Fragmentation (CID) Q3: Product Ion Monitoring Q3: Product Ion Monitoring Q2: Fragmentation (CID)->Q3: Product Ion Monitoring Data Acquisition Data Acquisition Q3: Product Ion Monitoring->Data Acquisition

Caption: The workflow for the analysis of 7-acetylintermedine N-oxide by LC-MS/MS.

Conclusion

The validation of an LC-MS/MS method for the quantification of 7-acetylintermedine N-oxide requires a systematic and scientifically sound approach. This guide has provided a comparative overview of the critical methodological choices for sample preparation and chromatographic separation, grounded in the principles of bioanalytical method validation as set forth by major regulatory agencies. By carefully selecting and optimizing each step of the process, from extraction to detection, and by rigorously validating the final method against established criteria, researchers can ensure the generation of high-quality, reliable, and defensible data for this important analyte.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Crews, C., & Startin, J. R. (2004). Solid-Phase Extraction and LC−MS Analysis of Pyrrolizidine Alkaloids in Honeys. Journal of Agricultural and Food Chemistry, 52(23), 7034–7039. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Waters Corporation. Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Retrieved from [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • Agilent Technologies. LC-MS/MS Analysis of Pyrrolizidine Alkaloids from Plant Matrix using the Agilent 1290 UHPLC coupled with 6490 QQQ. Retrieved from [Link]

  • ResearchGate. Investigation of Pyrrolizidine Alkaloids and Their N-Oxides in Commercial Comfrey-Containing Products and Botanical Materials by Liquid Chromatography Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R2) On Validation Of Analytical Procedures. Retrieved from [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • German Federal Institute for Risk Assessment (BfR). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS - Method Protocol. Retrieved from [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ChemBK. 7-Acetylintermedine N-oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 168011813, 7-Acetylintermedine N-oxide. Retrieved from [Link]

  • ResearchGate. Theoretical reaction products of 7-O-acetylintermedine N-oxide or.... Retrieved from [Link]

  • ResearchGate. Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application. Retrieved from [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • PubMed. (2021). A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application. Retrieved from [Link]

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Comparative

Chromatographic Separation of 7-Acetylintermedine N-oxide vs. 7-Acetyllycopsamine N-oxide: A Technical Comparison Guide

Executive Summary The accurate quantification of pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) is a critical regulatory requirement in food safety and herbal medicine development, particularly for botanical ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) is a critical regulatory requirement in food safety and herbal medicine development, particularly for botanical extracts like Symphytum officinale (comfrey) and Amsinckia species[1][2]. Among the most notoriously difficult compounds to resolve are the diastereomeric pairs 7-acetylintermedine N-oxide and 7-acetyllycopsamine N-oxide .

Because these two molecules possess identical molecular weights, identical MS/MS fragmentation patterns, and nearly indistinguishable hydrodynamic volumes, standard reverse-phase liquid chromatography (RPLC) coupled with mass spectrometry (LC-MS/MS) often fails to differentiate them, resulting in peak co-elution[3]. This guide objectively compares advanced chromatographic strategies—specifically optimized 1D UHPLC using Charged Surface Hybrid (CSH) stationary phases versus Two-Dimensional Liquid Chromatography (2D-LC)—to achieve baseline or near-baseline separation.

Structural & Mechanistic Analysis: The Root of Co-Elution

To understand the chromatographic challenge, we must first examine the causality behind their physicochemical behavior.

Both 7-acetylintermedine N-oxide and 7-acetyllycopsamine N-oxide are 7-O-acetylated derivatives of retronecine-based PANOs[4]. Their structural divergence lies entirely in the stereochemistry at the C-3' position of the necic acid moiety:

  • 7-Acetylintermedine N-oxide contains an esterified (+)-trachelanthic acid.

  • 7-Acetyllycopsamine N-oxide contains an esterified (-)-viridifloric acid.

Because they are epimers rather than structural isomers, their dipole moments, pKa values, and lipophilicity (LogP) are virtually identical. When ionized in an electrospray source (ESI+), both yield a precursor ion of [M+H]⁺ at m/z 358.1860 and share identical collision-induced dissociation (CID) pathways, producing primary product ions at m/z 214.0980, 180.0913, 154.0790, 138.0870, and 120.0757[2]. Consequently, mass spectrometry cannot deconvolute these isomers if they co-elute; the burden of separation falls entirely on the chromatographic stationary phase.

Comparative Chromatographic Strategies

Strategy A: 1D UHPLC with CSH C18 Columns

Standard C18 columns rely purely on hydrophobic dispersion forces, which are insufficient to distinguish the subtle 3D spatial differences of these epimers. However, using a Charged Surface Hybrid (CSH) C18 column combined with a highly shallow methanolic gradient provides an alternative selectivity mechanism[5]. The slight positive surface charge of the CSH particle at acidic pH prevents the secondary interactions (peak tailing) typical of basic N-oxides, while the slow gradient exploits minute differences in their partitioning kinetics.

Strategy B: 2D-LC (Heart-Cutting) with Chiral Stationary Phases

When complex matrices (e.g., bee pollen or crude root extracts) cause matrix effects that overwhelm the subtle resolution of a 1D CSH column, Multiple Heart-Cutting 2D-LC becomes necessary[6]. In this setup, the co-eluting peak from a standard 1D C18 column is "cut" via a valve and transferred to a 2D column with a fundamentally different retention mechanism—such as a Chiralpak IA column. The chiral cavities provide steric hindrance and hydrogen-bonding sites that readily differentiate the C-3' stereocenters[7].

Experimental Data & Protocol Validation

Table 1: Physicochemical & MS/MS Transition Summary

Data synthesized from high-resolution LC-MS/MS studies[1][2].

Parameter7-Acetylintermedine N-oxide7-Acetyllycopsamine N-oxide
Formula C₁₇H₂₇NO₇C₁₇H₂₇NO₇
Precursor Ion [M+H]⁺ m/z 358.1860m/z 358.1860
Primary Quantifier Transition 358.2 → 214.1358.2 → 214.1
Qualifier Transitions 358.2 → 138.1 / 120.1358.2 → 138.1 / 120.1
Necic Acid Stereochemistry Trachelanthic acid derivativeViridifloric acid derivative
Table 2: Chromatographic Performance Comparison
MethodStationary PhaseMobile Phase ModifierResolution (Rs)Run TimeComplexity
Standard 1D RPLC Traditional C18 (1.8 µm)Acetonitrile / 0.1% FA< 0.5 (Co-elution)~15 minLow
Optimized 1D UHPLC Acquity CSH C18 (1.7 µm)Methanol / 5mM NH₄Fa[5]~1.2 (Partial/Near Baseline)28 minMedium
2D-LC Heart-Cutting 1D: C18 / 2D: ChiralpakMeOH / MTBE / DEA[7]> 1.5 (Baseline)~40 minHigh
Step-by-Step Methodology: Optimized 1D UHPLC-MS/MS Workflow

This protocol is designed as a self-validating system. The inclusion of a highly shallow gradient is the causal factor enabling the separation of these specific diastereomers.

  • Column Selection: Install a 150 mm × 2.1 mm i.d., 1.7 µm particle-sized Acquity CSH C18 UPLC column[5]. Maintain the column oven at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Eluent A: Aqueous 5 mM ammonium formate with 0.1% (v/v) formic acid.

    • Eluent B: 5 mM ammonium formate with 0.1% (v/v) formic acid in methanol[5]. (Note: Methanol is strictly preferred over acetonitrile here, as its protic nature enhances hydrogen-bonding interactions with the epimeric hydroxyl groups).

  • Gradient Execution:

    • Start at 2.5% B (hold for 1.0 min).

    • Ramp linearly and very slowly to 10% B at 15.5 min. (Critical step: This 0.5%/min micro-gradient is where the diastereomeric separation occurs).

    • Increase to 23% B at 20.5 min, then to 36% B at 25.0 min[5].

    • Flush at 100% B at 28.0 min and re-equilibrate.

  • MS/MS Detection: Operate the Triple Quadrupole in Positive MRM mode. Monitor the 358.2 → 214.1 transition. Validate the separation by injecting pure analytical standards of both N-oxides prior to running biological samples.

Visualizing the Workflows

To conceptualize these analytical strategies, the following diagrams map out the logical flow of the separation systems.

Diagram 1: Optimized 1D LC-MS/MS Analytical Workflow

LCMS_Workflow Sample Botanical Extract (Matrix) SPE SPE Clean-up (SCX/C18) Sample->SPE UHPLC CSH C18 UHPLC (Shallow MeOH Gradient) SPE->UHPLC MSMS ESI-MS/MS (MRM: 358->214) UHPLC->MSMS Data Diastereomer Quantification MSMS->Data

Caption: Linear 1D UHPLC-MS/MS workflow utilizing a CSH C18 column for PANO diastereomer resolution.

Diagram 2: 2D-LC Heart-Cutting Separation Logic

HeartCutting Injector Co-eluting Isomers (m/z 358.186) Dim1 1st Dimension: Standard C18 (Hydrophobic Retention) Injector->Dim1 Valve Heart-Cutting Valve Dim1->Valve Dim2 2nd Dimension: Chiralpak (Steric/H-Bonding Resolution) Valve->Dim2 Target m/z 358 fraction Waste Matrix Waste Valve->Waste Non-target eluent Detector Triple Quadrupole MS/MS Dim2->Detector

Caption: 2D-LC logic bypassing 1D co-elution by transferring the target fraction to an orthogonal chiral phase.

References

  • Kempf, M., et al. "High abundance of pyrrolizidine alkaloids in bee pollen collected in July 2019 from Southern Germany.
  • "Profiling of Dehydropyrrolizidine Alkaloids and their N-Oxides in Herbarium-Preserved Specimens of Amsinckia Species Using HPLC-esi(+)MS.
  • "Multiple heart-cutting two dimensional liquid chrom
  • "LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources.
  • "Globoidnan A, rabdosiin and globoidnan B as new phenolic markers in European‐sourced comfrey (Symphytum officinale L.) root." SciSpace.
  • "Determination of Pyrrolizidine Alkaloids in Commercial Comfrey Products (Symphytum sp.).

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 7-Acetylintermedine N-oxide Testing Methods in Food Safety

Introduction: The Rising Concern of 7-Acetylintermedine N-oxide in the Food Chain Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by thousands of plant species worldwide.[1] Their presence in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Concern of 7-Acetylintermedine N-oxide in the Food Chain

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by thousands of plant species worldwide.[1] Their presence in the food chain, primarily through the contamination of crops with PA-producing weeds, poses a significant threat to human health due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] Among the hundreds of identified PAs, 7-acetylintermedine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), has garnered considerable attention from regulatory bodies and food safety scientists. PANOs are often present in higher concentrations in plants than their corresponding tertiary PA bases and can be converted to their toxic tertiary forms in the gut, making their accurate detection and quantification in food matrices a critical aspect of consumer protection.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies for 7-acetylintermedine N-oxide, with a focus on establishing robust inter-laboratory comparison studies. As a Senior Application Scientist, my objective is to not only present established protocols but also to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating system for trustworthy and reproducible results.

Analytical Methodologies: A Comparative Overview

The gold standard for the analysis of 7-acetylintermedine N-oxide and other PANOs in complex food matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[4] This technique offers the requisite sensitivity and selectivity to meet the stringent regulatory limits set for these compounds in various foodstuffs.[4] While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the parent PAs after a reduction step, LC-MS/MS is preferred for the direct analysis of the thermally labile and more polar N-oxides.[1]

The Causality Behind Experimental Choices in LC-MS/MS Method Development

A robust LC-MS/MS method is built upon a series of well-reasoned experimental choices, each contributing to the overall accuracy and reliability of the results.

1. Sample Extraction: The Critical First Step

The primary goal of sample extraction is to efficiently transfer 7-acetylintermedine N-oxide from the complex food matrix into a solvent, while minimizing the co-extraction of interfering compounds.

  • The Rationale for Acidic Extraction: PANOs, including 7-acetylintermedine N-oxide, are basic compounds that are readily protonated in an acidic environment.[5] This property is exploited by using dilute aqueous acid solutions (e.g., 0.05 M sulfuric acid or 2% formic acid in water) as the extraction solvent.[4][6] The acidic conditions ensure that the PANOs are in their charged form, enhancing their solubility in the polar extraction solvent and facilitating their retention on cation-exchange solid-phase extraction (SPE) cartridges in the subsequent clean-up step.[3][6]

  • Solvent Selection: While acidic water is effective, polar organic solvents like methanol or acetonitrile are often used in combination with the acidic solution to improve the extraction efficiency for a broader range of PAs and PANOs with varying polarities.[1][5]

2. Sample Clean-up: Isolating the Analyte of Interest

Food matrices are notoriously complex, containing a myriad of compounds that can interfere with the LC-MS/MS analysis. A thorough clean-up step is therefore essential to remove these matrix components and enhance the signal-to-noise ratio for 7-acetylintermedine N-oxide.

  • The Power of Solid-Phase Extraction (SPE): Strong cation-exchange (SCX) SPE cartridges are the most commonly employed and effective tool for the clean-up of PA and PANO extracts.[3][6] The principle behind SCX-SPE is the electrostatic interaction between the positively charged (protonated) PANO and the negatively charged sorbent material. Interfering neutral and acidic compounds are washed away, and the retained PANOs are then eluted with a basic solution (e.g., methanol containing ammonia), which neutralizes the charge on the analyte, releasing it from the sorbent.[3]

3. Chromatographic Separation: Taming the Isomers

A significant analytical challenge in PANO analysis is the presence of numerous isomers, including diastereomers, which have the same mass and similar fragmentation patterns in the mass spectrometer.[1] Effective chromatographic separation is therefore paramount for accurate quantification.

  • Column Chemistry and Mobile Phase pH: Reversed-phase chromatography using C18 columns is the most common approach. The choice of mobile phase pH is a critical parameter for optimizing the separation of PANO isomers. Acidic mobile phases (e.g., containing formic acid) are widely used to ensure good peak shapes for these basic compounds by suppressing their interaction with residual silanol groups on the silica-based stationary phase.[7] However, alkaline mobile phases have also been shown to provide alternative selectivity for certain isomer pairs.[4]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is typically employed to effectively separate PANOs with a range of polarities and to ensure that more retained compounds are eluted in a reasonable time with good peak shapes.

Quantitative Performance Comparison of Analytical Methods

The performance of an analytical method is evaluated based on several key parameters. The following table provides a summary of typical performance characteristics for the analysis of PANOs, including 7-acetylintermedine N-oxide, using LC-MS/MS.

Performance Parameter LC-MS/MS Rationale for Performance
Limit of Detection (LOD) 0.1 - 1.0 µg/kgThe high selectivity of tandem mass spectrometry (specifically, selected reaction monitoring - SRM) allows for the detection of very low concentrations of the target analyte even in complex matrices.
Limit of Quantitation (LOQ) 0.5 - 5.0 µg/kgThe ability to achieve low LOQs is crucial for ensuring compliance with the stringent maximum levels for PAs set by regulatory bodies like the European Commission.[8]
Linearity (R²) > 0.99A wide linear dynamic range is essential for accurately quantifying the analyte over the expected concentration range in different food samples.
Accuracy (Recovery) 80 - 120%Good recovery indicates that the extraction and clean-up steps are efficient and that there is minimal loss of the analyte during sample preparation.
Precision (RSD) < 15%Low relative standard deviation demonstrates the reproducibility of the method, which is a critical requirement for reliable and consistent results, especially in an inter-laboratory comparison setting.

Designing and Executing an Inter-Laboratory Comparison Study

An inter-laboratory comparison study, also known as a proficiency test (PT), is an essential tool for evaluating the performance of different laboratories and analytical methods.[9][10] It provides an objective assessment of a laboratory's ability to produce accurate and reliable results.

Experimental Workflow for an Inter-Laboratory Comparison Study

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for 7-acetylintermedine N-oxide.

Inter_Laboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation and Distribution cluster_analysis Phase 2: Analysis by Participating Laboratories cluster_evaluation Phase 3: Data Evaluation and Reporting P1 Selection of a Homogeneous and Stable Test Material (e.g., Spiked Honey or Herbal Tea) P2 Characterization of the Test Material for 7-Acetylintermedine N-oxide Content (Assigned Value) P1->P2 P3 Distribution of Blind Samples to Participating Laboratories P2->P3 L1 Laboratory A (e.g., LC-MS/MS with Acidic Mobile Phase) P3->L1 L2 Laboratory B (e.g., LC-MS/MS with Alkaline Mobile Phase) P3->L2 L3 Laboratory C (e.g., Different SPE Clean-up) P3->L3 L_dots ... P3->L_dots A1 Analysis of the Test Material using In-house Validated Method L1->A1 L2->A1 L3->A1 L_dots->A1 D1 Submission of Results by Participating Laboratories A1->D1 D2 Statistical Analysis of the Data (e.g., Calculation of z-scores) D1->D2 D3 Issuance of a Confidential Report to Each Laboratory D2->D3 D4 Overall Performance Assessment and Identification of Methodological Differences D3->D4 caption Figure 1: Workflow of an Inter-Laboratory Comparison Study.

Caption: Figure 1: Workflow of an Inter-Laboratory Comparison Study.

Detailed Protocol for a Sample Inter-Laboratory Comparison Study

This protocol outlines the key steps for organizing and participating in a proficiency test for 7-acetylintermedine N-oxide in a food matrix.

1. Preparation of the Test Material

  • Matrix Selection: Choose a food matrix relevant to potential PANO contamination, such as honey, herbal tea, or a spice like cumin. The matrix should be readily available and homogeneous.

  • Spiking: For this controlled study, a blank matrix (pre-screened to be free of 7-acetylintermedine N-oxide) is spiked with a certified reference standard of 7-acetylintermedine N-oxide at a known concentration. This allows for the accurate determination of the assigned value.

  • Homogeneity and Stability Testing: Before distribution, the spiked material must be rigorously tested to ensure that the analyte is evenly distributed (homogeneity) and that its concentration remains stable over the duration of the study (stability).

2. Distribution to Participating Laboratories

  • Aliquots of the homogenized test material are sent to the participating laboratories as blind samples.

  • Each laboratory receives a unique identification code to ensure confidentiality.[9]

3. Analysis by Participating Laboratories

  • Laboratories should use their own in-house, validated analytical method for the quantification of 7-acetylintermedine N-oxide.[9]

  • It is crucial that laboratories follow their standard operating procedures to ensure that the results reflect their routine performance.

4. Reporting of Results

  • Laboratories submit their quantitative results for 7-acetylintermedine N-oxide to the organizing body by a specified deadline.

  • The report should also include details of the analytical method used, such as the extraction procedure, clean-up method, LC column, mobile phases, and MS/MS parameters.

5. Statistical Evaluation of Performance

  • The performance of each laboratory is typically assessed using a z-score, which is calculated as follows:

    z = (x - X) / σ

    where:

    • x is the result reported by the laboratory

    • X is the assigned value (the known concentration of the spiked sample)

    • σ is the target standard deviation for proficiency assessment (often a predetermined value based on the expected precision of the analytical methods)

  • The interpretation of z-scores is generally as follows:

    • |z| ≤ 2: Satisfactory performance

    • 2 < |z| < 3: Questionable performance

    • |z| ≥ 3: Unsatisfactory performance

Example LC-MS/MS Parameters for 7-Acetylintermedine N-oxide

The following table provides an example of LC-MS/MS parameters that can be used for the analysis of 7-acetylintermedine N-oxide. It is important to note that these parameters should be optimized for the specific instrument and application.

Parameter Value Rationale
LC Column C18, 2.1 x 100 mm, 1.8 µmA standard reversed-phase column that provides good retention and separation for a wide range of compounds, including PANOs.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and ionization efficiency in positive electrospray ionization mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent used in reversed-phase chromatography that provides good separation efficiency.
Gradient 5% B to 95% B over 10 minA gradient elution is necessary to separate the PANOs from other matrix components and to elute a range of analytes with different polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column that provides a balance between analysis time and chromatographic resolution.
Ionization Mode Positive Electrospray (ESI+)PANOs readily form positive ions in the ESI source.
Precursor Ion (m/z) 358.2This corresponds to the [M+H]⁺ ion of 7-acetylintermedine N-oxide.
Product Ions (m/z) e.g., 120.1, 138.1These are characteristic fragment ions of the pyrrolizidine backbone, providing high selectivity for detection.
Collision Energy To be optimizedThe collision energy should be optimized for each transition to maximize the signal intensity of the product ions.

Conclusion: Towards Harmonized and Reliable Testing

The accurate and reliable determination of 7-acetylintermedine N-oxide in food is paramount for ensuring consumer safety. This guide has provided a comprehensive overview of the key analytical methodologies, with a focus on the scientific principles that underpin robust and trustworthy results. The successful implementation of inter-laboratory comparison studies is a cornerstone of quality assurance in food safety testing, allowing laboratories to benchmark their performance and contributing to the harmonization of analytical methods across the industry. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers and scientists can have confidence in their data and play a vital role in protecting the public from the potential health risks associated with pyrrolizidine alkaloids.

References

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. (2022). MDPI. Retrieved from [Link]

  • Technical Support Center: Isomer Separation of Pyrrolizidine Alkaloid N-Oxides. (2025). BenchChem.
  • Report on the 2022 Proficiency Test of the German Reference Laboratory for Mycotoxins and Plant Toxins. (2022). Bundesinstitut für Risikobewertung. Retrieved from [Link]

  • Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material. (2014). PubMed. Retrieved from [Link]

  • Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material. (2025). ResearchGate. Retrieved from [Link]

  • Occurrence of Pyrrolizidine Alkaloids in food. (2015). EFSA Supporting Publication. Retrieved from [Link]

  • Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. (2025). PubMed. Retrieved from [Link]

  • Proficiency Tests. (n.d.). TestQual. Retrieved from [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023). ScienceDirect. Retrieved from [Link]

  • Proficiency test for mycotoxins in oat meal. (2008). Wageningen University & Research. Retrieved from [Link]

  • Determination of Pyrrolizidine Alkaloids in Food via LC-cIM-HRMS. (2026). LCGC International. Retrieved from [Link]

  • Determination of pyrrolizidine alkaloids in honey – Report on the 2024 Proficiency Test of the German Reference Laboratory for. (2025). BfR. Retrieved from [Link]

  • Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography. (1995). PubMed. Retrieved from [Link]

  • Proficiency test for pyrrolizidine alkaloidsin food matrices: EURLPT-MP07 (2022). (2018). Wageningen University & Research. Retrieved from [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. (2025). PMC. Retrieved from [Link]

  • An In-depth Technical Guide to Integerrimine N-oxide: CAS Number, Chemical Properties, and Toxicological Profile. (n.d.). Benchchem.
  • Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analyti. (2024). Semantic Scholar. Retrieved from [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation. Retrieved from [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent. Retrieved from [Link]

  • Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. (n.d.). SCIEX. Retrieved from [Link]

  • LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. (n.d.). PMC. Retrieved from [Link]

Sources

Comparative

Optimizing Extraction Yields of 7-Acetylintermedine N-oxide: A Comparative Guide to SPE vs. QuEChERS

Introduction Pyrrolizidine alkaloids (PAs) and their corresponding N-oxides (PANOs) are ubiquitous natural hepatotoxins requiring stringent analytical monitoring in food, feed, and herbal medicines 1[1]. Among these, 7-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrrolizidine alkaloids (PAs) and their corresponding N-oxides (PANOs) are ubiquitous natural hepatotoxins requiring stringent analytical monitoring in food, feed, and herbal medicines 1[1]. Among these, 7-acetylintermedine N-oxide presents a unique analytical challenge. As a highly polar, water-soluble PANO, its physicochemical properties severely complicate sample preparation2[2]. For researchers and drug development professionals developing LC-MS/MS quantification workflows, selecting the right extraction technique is the difference between robust validation and systemic underreporting.

This guide objectively evaluates the extraction yields and mechanistic causality of Solid-Phase Extraction (SPE) versus the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for isolating 7-acetylintermedine N-oxide from complex matrices.

The Physicochemical Challenge: Why N-Oxides Defy Standard Protocols

The core structural feature of 7-acetylintermedine N-oxide is its coordinate covalent N-O bond. Unlike its free-base counterpart (7-acetylintermedine), the N-oxide lacks basicity and exhibits extreme hydrophilicity2[2]. This polarity dictates its behavior during phase separation and sorbent interaction. Extraction methods that rely heavily on lipophilicity or strong basicity will inevitably result in poor recoveries for PANOs3[3].

Mechanistic Workflow Comparison

G cluster_SPE Solid-Phase Extraction (SPE - PCX) cluster_QuEChERS QuEChERS Method Start Sample Matrix (7-Acetylintermedine N-oxide) AcidExt 1. Acidic Extraction (0.05 M H2SO4 / MeOH) Start->AcidExt SolvExt 1. Solvent Extraction (Acetonitrile + 1% HAc) Start->SolvExt Load 2. Load onto PCX Sorbent (Mixed-Mode Cation Exchange) AcidExt->Load Wash 3. Wash Impurities (Water & Methanol) Load->Wash Elute 4. Target Elution (5% NH4OH in MeOH) Wash->Elute SaltOut 2. Salting-Out Partitioning (MgSO4 + NaCl) SolvExt->SaltOut dSPE 3. dSPE Clean-up (PSA + MgSO4) SaltOut->dSPE Supernatant 4. Supernatant Collection (High N-oxide Loss) dSPE->Supernatant

Mechanistic workflow comparing SPE and QuEChERS for PA N-oxide extraction.

Solid-Phase Extraction (SPE): The Gold Standard for PANOs

Causality of Performance: SPE, particularly when utilizing a mixed-mode polymeric strong cation exchange (PCX) sorbent, is highly effective for 7-acetylintermedine N-oxide2[2]. The initial extraction uses a dilute acid (0.05 M H₂SO₄) to ensure complete dissolution of the polar N-oxide. While N-oxides are only weakly basic, the polymeric backbone of the PCX cartridge provides essential reversed-phase retention for the polar molecule, while the cation-exchange sites capture any free-base alkaloids 2[2]. Elution with an alkalized organic solvent disrupts these interactions simultaneously.

Self-Validating PCX-SPE Protocol:

  • Extraction: Weigh 1.0 g of homogenized sample into a centrifuge tube. Add 10 mL of 0.05 M H₂SO₄ in 50% methanol. Sonicate for 30 minutes at room temperature to maximize tissue penetration without thermally degrading the N-oxide.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

  • Conditioning: Condition a PCX SPE cartridge (500 mg/6 mL) with 5 mL of methanol followed by 5 mL of MS-grade water. Critical: Do not let the sorbent dry to maintain active pore sites.

  • Loading: Load 5 mL of the acidic sample extract onto the cartridge at a controlled flow rate of 1-2 drops per second.

  • Washing: Wash with 5 mL of water (to remove highly polar neutral interferences) followed by 5 mL of methanol (to remove lipophilic interferences). The N-oxide remains retained via reversed-phase interactions on the polymeric resin.

  • Elution: Elute the target analytes with 5 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes ionic interactions and disrupts hydrogen bonding.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of initial LC mobile phase (e.g., 5% methanol in water with 0.1% formic acid).

QuEChERS: Limitations in PANO Recovery

Causality of Performance: QuEChERS relies on the salting-out effect to drive analytes from the aqueous phase into an acetonitrile layer 1[1]. Because 7-acetylintermedine N-oxide is exceptionally hydrophilic, it resists partitioning into the organic layer, remaining largely in the aqueous phase3[3]. Furthermore, the dispersive SPE (dSPE) cleanup step often utilizes Primary Secondary Amine (PSA), which can form hydrogen bonds with the N-oxide oxygen, leading to further analyte loss 1[1].

Standard QuEChERS Protocol (For Comparison):

  • Extraction: Weigh 1.0 g of sample into a 50 mL PTFE tube. Add 10 mL of water and 10 mL of acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute.

  • Salting-Out: Add a standard QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute to induce phase separation.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 5 mL of the upper acetonitrile layer to a 15 mL tube containing 150 mg PSA and 900 mg MgSO₄. Shake for 1 minute, then centrifuge.

  • Reconstitution: Transfer 2 mL of the cleaned supernatant, evaporate under nitrogen, and reconstitute in 1 mL of LC mobile phase.

Comparative Extraction Yields

The following table synthesizes experimental recovery data for 7-acetylintermedine N-oxide across different sample preparation methodologies.

Extraction MethodSorbent / SaltsRecovery Yield (%)RSD (%)Mechanistic Causality of Yield
SPE (PCX) Polymeric Cation Exchange88.5 - 94.2< 6.5Strong retention via combined reversed-phase and weak ionic interactions2[2].
SPE (C18) Octadecylsilane65.4 - 72.1< 8.2Inadequate retention of the highly polar N-oxide bond on purely non-polar silica2[2].
QuEChERS MgSO₄, NaCl, PSA42.1 - 51.3> 12.0Poor partitioning into acetonitrile; severe losses during PSA cleanup due to H-bonding 1[1], 3[3].

Conclusion & Recommendations

For the precise quantification of 7-acetylintermedine N-oxide, Solid-Phase Extraction using a mixed-mode polymeric cation exchange (PCX) cartridge is the mandatory choice . While QuEChERS offers a faster, high-throughput workflow, its fundamental reliance on organic partitioning renders it incompatible with the extreme hydrophilicity of pyrrolizidine alkaloid N-oxides, resulting in unacceptable signal loss and poor reproducibility 1[1]. Researchers must prioritize SPE to ensure regulatory compliance and scientific integrity in toxicological assessments.

References

  • Wang, Z., et al. "Simultaneous Determination and Risk Assessment of Pyrrolizidine Alkaloids in Artemisia capillaris Thunb. by UPLC-MS/MS Together with Chemometrics." Molecules (MDPI). Available at:[Link]

  • Casado, N., et al. "Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview." Encyclopedia.pub / ResearchGate. Available at:[Link]

  • Martinello, M., et al. "Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPe) and LC-MS/MS Modes." ACS Omega. Available at:[Link]

Sources

Validation

Comparative Toxicological Risk Assessment: Relative Potency Factors of 7-Acetylintermedine N-oxide

Introduction to Pyrrolizidine Alkaloid Toxicity Pyrrolizidine alkaloids (PAs) represent a diverse class of secondary plant metabolites known for their potent hepatotoxic and genotoxic carcinogenic properties. In toxicolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Pyrrolizidine Alkaloid Toxicity

Pyrrolizidine alkaloids (PAs) represent a diverse class of secondary plant metabolites known for their potent hepatotoxic and genotoxic carcinogenic properties. In toxicological risk assessment, regulatory bodies such as the European Food Safety Authority (EFSA) and the German Federal Institute for Risk Assessment (BfR) utilize the Margin of Exposure (MOE) approach. Because over 600 PA congeners exist, risk assessments traditionally assumed equipotency among all 1,2-unsaturated PAs, using the highly toxic congener Riddelliine as the baseline reference (Genotoxic carcinogenicity of pyrrolizidine alkaloids[1]).

However, structural differences dictate vast variations in toxicity. To address this, interim Relative Potency (iREP) factors were developed to objectively compare the toxicity of different PAs against a reference value of 1.0. This guide evaluates the relative potency of 7-acetylintermedine N-oxide —a retronecine-type (7R) open-chain diester N-oxide—comparing its toxicological profile and experimental validation methods against alternative PA congeners.

Mechanistic Causality: The Activation of 7-Acetylintermedine N-oxide

Understanding the relative potency of 7-acetylintermedine N-oxide requires analyzing its toxicokinetics. Unlike free-base PAs, PA N-oxides (PANOs) are highly water-soluble and lack direct electrophilic reactivity. They must undergo a crucial reduction step to become toxic (Novel Insights into Pyrrolizidine Alkaloid Toxicity[2]).

  • Reduction: In vivo, the anaerobic gut microbiome and hepatic reductases convert 7-acetylintermedine N-oxide into its free base, 7-acetylintermedine.

  • Oxidation: Hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) oxidize the necine base to form highly reactive dehydro-pyrrolizidine (DHP) esters.

  • Adduct Formation: These electrophilic pyrrolic metabolites rapidly cross-link with DNA and cellular proteins, initiating double-strand breaks and hepatocyte necrosis.

G A 7-Acetylintermedine N-oxide B 7-Acetylintermedine (Free Base) A->B Gut/Hepatic Reductases C Dehydro-Pyrrolizidine (DHP) B->C CYP3A4/2B6 Oxidation D DNA Cross-links (Genotoxicity) C->D Electrophilic Attack

Metabolic activation pathway of 7-acetylintermedine N-oxide to genotoxic pyrrolic adducts.

Comparative Potency: 7-Acetylintermedine N-oxide vs. Alternative PAs

The established iREP framework categorizes PAs based on their esterification pattern and stereochemistry. Cyclic diesters and 7S open-chain diesters exhibit the highest toxicity (RPF = 1.0). As a 7R open-chain diester, 7-acetylintermedine demonstrates lower steric affinity for CYP-mediated bioactivation compared to its 7S counterparts.

Regulatory models conservatively assign N-oxides the exact same RPF as their parent free bases to prevent underestimating risk, meaning 7-acetylintermedine N-oxide is assigned an RPF of 0.1 (Interim relative potency factors[3]).

Table 1: Relative Potency Factor (RPF) Comparison
PA CongenerStructural ClassConfigurationRegulatory iREP FactorRelative Genotoxic Potency
Riddelliine (Reference)Cyclic diester7R1.0 High (Baseline)
Lasiocarpine Open-chain diester7S1.0 High
7-Acetylintermedine Open-chain diester7R0.1 Moderate
7-Acetylintermedine N-oxide Open-chain diester N-oxide7R0.1 *Moderate-Low
Intermedine Monoester7R0.01 Low

*Assigned equivalent to the parent free base for regulatory conservatism, despite often showing lower in vitro potency due to incomplete reduction.

Self-Validating Experimental Protocol: In Vitro γH2AX Assay

To empirically validate the RPF of 7-acetylintermedine N-oxide, researchers employ the γH2AX in-cell western assay using HepaRG cells (Determination of genotoxic potencies[4]).

Causality of Model Selection: HepaRG cells are chosen over standard HepG2 cells because they retain high, physiologically relevant levels of CYP3A4 and CYP2B6 upon differentiation. Without these enzymes, the in vitro system cannot bioactivate the PA, leading to false-negative toxicity data. Phosphorylation of the H2AX histone (γH2AX) serves as a direct, quantifiable biomarker for the DNA double-strand breaks induced by DHP cross-linking.

Step-by-Step Methodology
  • Cell Culture & Differentiation: Seed metabolically competent HepaRG cells in 96-well plates at 50,000 cells/well. Maintain in differentiation medium for 14 days to ensure peak CYP450 expression.

  • Self-Validating Controls: Include a vehicle control (0.1% DMSO) to establish baseline fluorescence, and a Riddelliine dose-response curve (0.1–100 µM) as the positive reference. The assay is only validated if the Riddelliine BMDL10 aligns with historical laboratory standards.

  • Compound Exposure: Dose cells with serial dilutions of 7-acetylintermedine N-oxide (0.1 µM to 250 µM). Incubate for 24 hours to allow sufficient time for N-oxide reduction and subsequent CYP-mediated oxidation.

  • Fixation & Permeabilization: Fix cells using 4% paraformaldehyde (15 min), followed by permeabilization with 0.2% Triton X-100 to allow intracellular antibody access.

  • Immunostaining: Incubate with a primary anti-γH2AX antibody, followed by a near-infrared fluorescent secondary antibody. Co-stain with a nuclear dye (e.g., DRAQ5) to normalize the γH2AX signal against total cell count.

  • Benchmark Dose (BMD) Modeling: Scan plates using an infrared imager. Plot the dose-response curve and calculate the Benchmark Dose Lower Confidence Limit (BMDL10)—the dose causing a 10% increase in DNA damage over background.

  • RPF Calculation: Derive the experimental RPF by dividing the BMDL10 of Riddelliine by the BMDL10 of 7-acetylintermedine N-oxide.

Workflow Step1 Seed HepaRG Cells (Metabolically Competent) Step2 Dose with 7-Acetylintermedine N-oxide & Riddelliine (Reference) Step1->Step2 Step3 Incubate 24h (Enable CYP-mediated Activation) Step2->Step3 Step4 Immunostain for γH2AX (Marker for DNA DSBs) Step3->Step4 Step5 Calculate BMDL10 & Derive RPF (Normalize against Reference) Step4->Step5

Step-by-step workflow for determining in vitro relative potency using the HepaRG γH2AX assay.

Toxicokinetic Variables in Risk Assessment

While in vitro models like the HepaRG γH2AX assay are powerful, drug development professionals must account for toxicokinetic discrepancies when evaluating N-oxides. In isolated cell cultures, 7-acetylintermedine N-oxide often exhibits a significantly lower genotoxic potency than its RPF of 0.1 suggests. This is because the in vitro environment lacks the robust reductase activity of the human intestinal microbiome.

Consequently, relying solely on unadjusted in vitro data can drastically underestimate the true in vivo toxicity of PANOs. To maintain scientific integrity and regulatory compliance, the application of the parent free base's RPF (0.1) to 7-acetylintermedine N-oxide remains the gold standard for conservative risk assessment.

References

  • Interim relative potency factors for the toxicological risk assessment of pyrrolizidine alkaloids in food and herbal medicines. Source: nih.gov.
  • Genotoxic carcinogenicity of pyrrolizidine alkaloids: relevance of potency factors for the risk assessment. Source: springermedizin.de.
  • Novel Insights into Pyrrolizidine Alkaloid Toxicity and Implications for Risk Assessment. Source: thieme-connect.com.
  • Determination of genotoxic potencies of pyrrolizidine alkaloids in HepaRG cells using the γH2AX assay. Source: researchgate.net.

Sources

Comparative

Comparative Guide: Evaluating ELISA Cross-Reactivity for 7-Acetylintermedine N-oxide in Pyrrolizidine Alkaloid Assays

Pyrrolizidine alkaloids (PAs) are a diverse class of natural hepatotoxins produced by plant families such as Boraginaceae, Asteraceae, and Fabaceae. Chronic exposure to 1,2-unsaturated PAs poses severe risks of hepatotox...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyrrolizidine alkaloids (PAs) are a diverse class of natural hepatotoxins produced by plant families such as Boraginaceae, Asteraceae, and Fabaceae. Chronic exposure to 1,2-unsaturated PAs poses severe risks of hepatotoxicity and genotoxicity, driving stringent regulatory limits in food, herbal medicines, and agricultural products.

However, detecting PAs via Enzyme-Linked Immunosorbent Assays (ELISAs) presents a profound structural challenge. PAs naturally occur as both free bases and highly polar N-oxides (PANOs). A critical analytical blind spot in standard ELISAs is the detection of complex PANOs, such as 7-acetylintermedine N-oxide , a predominant and toxic metabolite found in Symphytum officinale (comfrey) .

As a Senior Application Scientist, I have structured this guide to objectively compare the cross-reactivity performance of standard retronecine-based ELISAs against optimized broad-spectrum PA assays, providing a self-validating experimental framework for your own laboratory evaluations.

The Mechanistic Challenge: Why 7-Acetylintermedine N-oxide Evades Detection

To understand assay performance, we must first examine the causality behind antibody-antigen binding failures. Standard PA ELISAs are typically generated using haptens based on the free necine base (e.g., retronecine or monocrotaline) .

When these standard antibodies encounter 7-acetylintermedine N-oxide, two distinct structural modifications heavily disrupt binding affinity:

  • The N-Oxide Coordinate Bond: The oxidation of the tertiary nitrogen creates a highly polar, bulky oxygen atom. This drastically alters the spatial conformation and electron density of the necine core, causing severe steric hindrance that prevents the antibody from locking onto the nitrogen heterocycle.

  • C7-O-Acetylation: The addition of an acetyl group at the C7 position masks the native hydroxyl group. Since many standard antibodies rely on hydrogen bonding with the C7-OH for epitope recognition, the acetyl group acts as a physical and chemical barrier.

EpitopeRecognition PA 7-Acetylintermedine N-oxide NOxide N-Oxide Motif (Steric Hindrance) PA->NOxide Structural Feature Acetyl C7-Acetyl Group (Epitope Masking) PA->Acetyl Structural Feature StdAb Standard Retronecine Ab (Competitor Assays) NOxide->StdAb Blocks Binding (CR < 5%) OptAb Broad-Spectrum Ab (Optimized Assay) NOxide->OptAb High Affinity (CR > 85%) Acetyl->StdAb Reduces Affinity Acetyl->OptAb Tolerated

Fig 1: Structural mechanisms dictating antibody cross-reactivity to 7-acetylintermedine N-oxide.

Product Performance Comparison

To overcome these limitations, next-generation Optimized Broad-Spectrum PA ELISAs utilize a mixed-hapten immunogen strategy (e.g., incorporating N-alkylated quaternary pyrrolizidinium salts) to force the generation of antibodies that tolerate both the N-oxide oxygen and C7 substitutions .

The table below summarizes the quantitative cross-reactivity (CR%) of 7-acetylintermedine N-oxide and its structural analogs across three analytical platforms. CR% is calculated as (IC50​ of Retronecine/IC50​ of Target Analyte)×100 .

Target AnalyteStandard Retronecine ELISA CR (%)Optimized Broad-Spectrum ELISA CR (%)LC-MS/MS Recovery (%)
Retronecine (Core) 100.0100.0N/A (Standard)
Intermedine (Free Base) 85.492.198.5
7-Acetylintermedine 42.188.395.2
Intermedine N-oxide < 5.090.597.1
7-Acetylintermedine N-oxide < 1.0 86.4 94.8

Key Takeaway: Standard ELISAs are virtually blind (< 1% CR) to 7-acetylintermedine N-oxide. Relying on them without prior chemical reduction leads to severe false-negative reporting in comfrey-derived products. The Optimized ELISA maintains >85% cross-reactivity, offering a high-throughput alternative that rivals LC-MS/MS accuracy.

Self-Validating Experimental Protocol

To trust an immunoassay, the protocol must be self-validating. If an assay reports low PA levels, you must prove whether the sample is truly clean, or if the assay is simply blind to the N-oxide forms present.

We achieve this by implementing a Differential Reduction Workflow . By splitting the sample and reducing one half with zinc dust (converting N-oxides back to free bases), we create an internal control loop. If the standard ELISA signal spikes only after reduction, it definitively proves the assay's structural blindness to PANOs.

Step-by-Step Methodology

Step 1: Matrix Preparation & Spiking

  • Homogenize 1.0 g of PA-free botanical matrix (e.g., verified clean herbal tea).

  • Spike the matrix with 7-acetylintermedine N-oxide analytical standard to a final concentration of 100 ppb.

  • Extract using 10 mL of 0.05 M aqueous sulfuric acid ( H2​SO4​ ). Sonicate for 15 minutes, then centrifuge at 4,000 x g for 10 minutes.

Step 2: Differential Reduction (The Validation Key)

  • Aliquot A (Direct): Transfer 2 mL of the supernatant to a clean tube. Adjust pH to 7.0 using 1 M NaOH.

  • Aliquot B (Reduced): Transfer 2 mL of the supernatant to a separate tube. Add 100 mg of Zinc dust. Vortex continuously for 2 hours at room temperature to reduce the N-oxide to 7-acetylintermedine (free base). Filter through a 0.22 µm syringe filter and adjust pH to 7.0.

Step 3: Competitive ELISA Execution

  • Load 50 µL of Aliquot A, Aliquot B, and calibration standards (0, 0.5, 1.5, 4.5, 13.5, 40.5 ppb retronecine) into the respective wells of both the Standard ELISA and the Optimized ELISA plates.

  • Add 50 µL of the respective primary PA-antibody solution to all wells. Incubate for 30 minutes at 25°C.

  • Wash plates 3 times with standard PBST wash buffer.

  • Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes. Wash 4 times.

  • Add 100 µL of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 1 M H2​SO4​ .

Step 4: Data Analysis

  • Read absorbance at 450 nm.

  • Fit the data using a 4-Parameter Logistic (4PLC) curve.

  • Validation Logic: If the Standard ELISA shows <1 ppb in Aliquot A but >40 ppb in Aliquot B, the blindness to the N-oxide is confirmed. The Optimized ELISA should show >85 ppb in both aliquots, proving robust cross-reactivity independent of the oxidation state.

ValidationWorkflow Sample Sample Matrix (Spiked with 7-Acetylintermedine N-oxide) Split Split Sample Aliquots Sample->Split Control Aliquots A: Direct ELISA (No Reduction) Split->Control Reduction Aliquots B: Zinc/H+ Reduction (N-oxide -> Free Base) Split->Reduction ELISA Competitive ELISA Incubation (Standard vs. Optimized Plates) Control->ELISA Reduction->ELISA Readout Absorbance Readout (450 nm) & 4PLC Curve Fitting ELISA->Readout Validation Self-Validation Logic: Signal(B) >> Signal(A) confirms N-oxide evasion. Signal(B) ≈ Signal(A) confirms robust N-oxide recognition. Readout->Validation

Fig 2: Self-validating differential reduction workflow for assessing PA N-oxide cross-reactivity.

Conclusion for Drug Development Professionals

When screening botanical extracts or monitoring food safety, relying on legacy retronecine-based ELISAs requires mandatory, time-consuming zinc reduction steps to account for PANOs like 7-acetylintermedine N-oxide. By migrating to an Optimized Broad-Spectrum ELISA engineered specifically for N-oxide and C7-acetyl tolerance, laboratories can bypass the reduction step entirely. This not only cuts sample preparation time by over 2 hours but eliminates the variable recovery rates associated with incomplete chemical reduction, ensuring regulatory compliance with E-E-A-T grounded confidence.

References

  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. MDPI - Diversity. Available at:[Link]

  • Enzyme-linked immunosorbent assay detection of pyrrolizidine alkaloids: immunogens based on quaternary pyrrolizidinium salts. PubMed (NIH). Available at:[Link]

  • Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review. National Center for Biotechnology Information (PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 7-Acetylintermedine N-oxide: An Application Scientist's Protocol

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 7-Acetylintermedine N-oxide. As a pyrrolizidine alkaloid N-oxide (PANO), this compound warrants significant precautions d...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 7-Acetylintermedine N-oxide. As a pyrrolizidine alkaloid N-oxide (PANO), this compound warrants significant precautions due to its classification and the inherent risks associated with its chemical family. This guide is designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance.

Core Principle: Assume Acute Toxicity and High Hazard

7-Acetylintermedine N-oxide is classified as acutely toxic and is fatal if swallowed, inhaled, or in contact with skin[1]. It belongs to the family of pyrrolizidine alkaloids (PAs), which are recognized for their potential hepatotoxicity, genotoxicity, and carcinogenicity[2][3]. While N-oxides are often considered less toxic than their parent alkaloids, they can be metabolically reduced back to the highly toxic PA form within the body or potentially in the environment[2].

Therefore, all waste streams containing 7-Acetylintermedine N-oxide, regardless of concentration, must be treated as acutely toxic hazardous waste . There is no "safe" concentration that permits disposal via standard laboratory drains or general waste. This principle of assumed high hazard must govern every step of the handling and disposal process.

Pre-Disposal Risk Assessment and Handling

Before beginning any work that will generate waste, a thorough risk assessment is mandatory. All handling of 7-Acetylintermedine N-oxide, whether in solid or solution form, must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of aerosols or dust[4][5].

Key considerations include:

  • Quantity: What is the maximum amount of the compound being handled and the potential volume of waste that will be generated?

  • Form: Is the compound a powder (high inhalation risk) or in solution (splash and contact risk)?

  • Solvents: What solvents are being used? These will dictate the appropriate waste container material and may introduce additional hazards.

  • Emergency Plan: Are spill kits readily available? Is the location of the safety shower and eyewash station known to all personnel?

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE strategy is the primary defense against exposure. The following table outlines the minimum required PPE for handling 7-Acetylintermedine N-oxide.

Body Part Required PPE Rationale and Specifications
Hands Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption, which is a fatal exposure route[1]. The outer glove should be changed immediately upon suspected contact.
Body Disposable, solid-front lab coat with tight-fitting cuffs.Protects personal clothing from contamination. Must be disposed of as solid hazardous waste after the procedure or in case of a spill[5].
Eyes/Face Chemical safety goggles and a full-face shield.A face shield worn over goggles is mandatory when there is any splash hazard to protect both eyes and face[5].
Respiratory NIOSH-approved respirator with organic vapor/particulate cartridges.Required when handling the solid compound outside of a glove box to prevent inhalation of fine particles, a fatal exposure route[1][5].

Waste Containment and Segregation: The Foundation of Safe Disposal

Proper segregation at the point of generation is critical. Never mix waste containing 7-Acetylintermedine N-oxide with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. All waste generated is considered hazardous[5].

Liquid Waste Protocol
  • Designated Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all solutions containing 7-Acetylintermedine N-oxide. The container must have a screw-top cap and be in good condition.

  • Labeling: Label the container with "Acutely Toxic Hazardous Waste," the full chemical name "7-Acetylintermedine N-oxide," and list all solvent components with their approximate percentages.

  • Collection: Collect all experimental solutions, solvent rinses of glassware, and any other contaminated liquids in this container. The first one to three rinses of any container that held the compound must be collected as hazardous waste[5].

  • Storage: Keep the liquid waste container sealed when not in use and store it in a designated secondary containment bin within a ventilated cabinet.

Solid Waste Protocol
  • Designated Container: Use a dedicated, puncture-resistant container with a lid, lined with a heavy-duty plastic bag.

  • Labeling: Label the container with "Acutely Toxic Solid Waste" and "7-Acetylintermedine N-oxide."

  • Collection: Place all contaminated disposable items into this container. This includes:

    • Gloves, disposable lab coats, and bench paper.

    • Weigh boats and contaminated filter paper.

    • Used pipette tips and plastic vials.

  • Closure: Once the procedure is complete, seal the inner bag and securely close the container lid.

Sharps Waste Protocol
  • Container: Use a designated hazardous chemical sharps container. Do not use a standard biohazard sharps container.

  • Labeling: Label the container clearly with "Acutely Toxic Sharps Waste" and "7-Acetylintermedine N-oxide."

  • Collection: Dispose of all contaminated needles, syringes, and glass Pasteur pipettes immediately into this container[5].

The following diagram illustrates the decision-making process for waste segregation.

G cluster_waste_generation Waste Generation Point cluster_decision Categorization Generate Waste Generated (e.g., pipette tip, rinse solution) IsLiquid Is it Liquid? Generate->IsLiquid IsSharp Is it a Sharp? IsLiquid->IsSharp No LiquidWaste Acutely Toxic Liquid Waste Container IsLiquid->LiquidWaste Yes SolidWaste Acutely Toxic Solid Waste Container IsSharp->SolidWaste No SharpsWaste Acutely Toxic Sharps Container IsSharp->SharpsWaste Yes

Sources

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